4-Isopropyl-beta-nitrostyrene
Description
Significance of β-Nitrostyrene Scaffolds in Organic Synthesis and Chemical Biology
The β-nitrostyrene scaffold is a versatile and highly reactive functional group, making it a cornerstone in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, conjugated with a carbon-carbon double bond, activates the molecule for a variety of chemical reactions. mdpi.com This activation renders β-nitrostyrenes excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. mdpi.comresearchgate.net This reactivity has been exploited in the synthesis of complex molecules, including natural products and pharmacologically significant compounds. researchgate.netresearchgate.netresearchgate.net
Beyond their role as synthetic intermediates, β-nitrostyrene derivatives have demonstrated notable biological activities. Research has shown that various substituted β-nitrostyrenes exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The nitrovinyl side chain attached to an aromatic ring is a key feature for their biological action. researchgate.net Furthermore, these compounds have been investigated as potential therapeutic agents, including as proteasome inhibitors for cancer therapy. brieflands.com
Overview of the Electrophilic Nature of β-Nitrostyrenes
The defining characteristic of β-nitrostyrenes is their strong electrophilic nature. rsc.org The electron-withdrawing nitro group significantly polarizes the C=C double bond, creating a partial positive charge on the β-carbon. This makes the molecule highly susceptible to attack by nucleophiles. chemrxiv.org The electrophilicity of β-nitrostyrenes has been quantified and is classified as strong within the electrophilicity scale. rsc.org
This inherent electrophilicity drives their participation in a wide array of reactions, including:
Michael Additions: As potent Michael acceptors, they react with various nucleophiles, such as amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. mdpi.comchemisgroup.us
Cycloaddition Reactions: β-Nitrostyrenes act as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, leading to the formation of diverse cyclic systems. mdpi.com
Cross-Coupling Reactions: They can undergo denitrative cross-coupling reactions, providing access to a broad range of functionalized alkenes. mdpi.com
The reactivity of β-nitrostyrenes can be modulated by the substituents on the aromatic ring. Electron-donating groups can increase the electron density of the double bond, influencing the rate of reaction with electrophiles, while electron-withdrawing groups enhance their electrophilic character. chemrxiv.org
Historical Context and Evolution of Research on Nitroalkenes
The chemistry of nitroalkenes has a rich history, with foundational work dating back to the late 19th century. The Henry reaction, or nitroaldol reaction, discovered in 1895, provided the first general method for the synthesis of nitroalkenes through the condensation of nitroalkanes with aldehydes or ketones. This reaction remains a fundamental tool for constructing the nitroalkene framework. wikipedia.orgresearchgate.net
Early research focused on the synthesis and basic reactivity of these compounds. acs.org However, the 20th and 21st centuries have witnessed a dramatic expansion in the synthetic applications of nitroalkenes. The recognition of their utility as versatile building blocks has led to the development of numerous new synthetic methodologies. mdpi.com Modern research has emphasized the development of stereoselective reactions, including asymmetric Michael additions and cycloadditions, often employing organocatalysis. rsc.org This has allowed for the synthesis of chiral molecules with high enantiomeric purity, which is of paramount importance in medicinal chemistry and materials science. rsc.org
Scope and Academic Relevance of Research on 4-Isopropyl-beta-nitrostyrene and Related Analogues
Research into this compound and its analogs is driven by the quest for new synthetic methods and novel bioactive compounds. The isopropyl group at the para position of the phenyl ring can influence the electronic properties and steric environment of the molecule, potentially leading to unique reactivity and biological activity profiles.
Academic research in this area encompasses several key themes:
Synthesis of Novel Analogs: The development of efficient and selective methods for the synthesis of a variety of substituted β-nitrostyrenes, including those with different alkyl, halogen, and alkoxy groups on the aromatic ring. mdpi.commdpi.com
Exploration of Reactivity: Investigating the participation of these compounds in a wide range of chemical transformations to create diverse molecular architectures. chemrxiv.orgbeilstein-journals.orgnih.gov This includes their use in multicomponent reactions to generate complex structures in a single step. researchgate.net
Biological Evaluation: Screening newly synthesized compounds for various biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. mdpi.combrieflands.com For instance, some β-nitrostyrene analogs have been evaluated for their potential to manage plant-parasitic nematodes. iastate.edu
The study of this compound and its relatives contributes to the broader understanding of structure-activity relationships and the rational design of new molecules with desired chemical and biological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-nitroethenyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3 |
InChI Key |
PLOZMGIWCWVROY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for β Nitrostyrene Derivatives
Classical Condensation Approaches
Traditional methods for the synthesis of β-nitrostyrenes have long relied on condensation reactions that are foundational to organic chemistry.
Henry Reaction (Nitroaldol Condensation) Strategies
The Henry reaction, or nitroaldol condensation, is a classic and widely used method for the formation of β-nitro alcohols from the reaction of a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org Subsequent dehydration of the resulting β-nitro alcohol yields the desired β-nitrostyrene. wikipedia.orgorganic-chemistry.org For the synthesis of 4-isopropyl-β-nitrostyrene, this reaction involves the condensation of 4-isopropylbenzaldehyde (B89865) with nitromethane (B149229).
The reaction mechanism begins with the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde. The resulting β-nitro alkoxide is then protonated to give the β-nitro alcohol intermediate. wikipedia.org Dehydration of this intermediate, often facilitated by acidic conditions or heat, leads to the formation of 4-isopropyl-β-nitrostyrene. organic-chemistry.org The choice of base is crucial and can range from organic amines to inorganic bases like sodium hydroxide. orgsyn.org While effective, a significant drawback of the Henry reaction is the potential for side reactions, including the reversibility of the initial condensation (retro-Henry reaction) and the potential for base-catalyzed self-condensation of the aldehyde (Cannizzaro reaction), particularly with sterically hindered substrates. wikipedia.org
A typical laboratory procedure involves the reaction of 4-isopropylbenzaldehyde and nitromethane. orgsyn.orgwikipedia.org One common approach is the use of a primary aliphatic amine as a catalyst, although this method may require several days for completion. orgsyn.org A faster alternative employs an alkali base like sodium hydroxide, which can produce the condensation product almost instantaneously at temperatures above 10°C. orgsyn.org
Table 1: Reagents and Conditions for Henry Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Key Feature |
|---|---|---|---|
| 4-Isopropylbenzaldehyde | Nitromethane | Primary Aliphatic Amine | Slower reaction time |
Knoevenagel-type Condensations
The Knoevenagel condensation provides another classical route for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as pyridine. researchgate.netslideshare.net In the context of nitrostyrene (B7858105) synthesis, this can be adapted for the condensation of 4-isopropylbenzaldehyde with a nitro-containing active methylene compound.
The mechanism involves the formation of an enol intermediate from the active methylene compound, which then reacts with the aldehyde. organic-chemistry.org Subsequent base-induced elimination of water from the aldol-type adduct yields the α,β-unsaturated product. organic-chemistry.org The Doebner modification of the Knoevenagel condensation is particularly relevant when using carboxylic acid derivatives, as it includes a pyridine-induced decarboxylation step. organic-chemistry.org For the synthesis of 4-isopropyl-β-nitrostyrene, a variation of this reaction would be employed, reacting 4-isopropylbenzaldehyde with a suitable nitro compound in the presence of a catalyst like β-alanine in glacial acetic acid. researchgate.net
Table 2: Comparison of Classical Condensation Reactions
| Reaction | Key Reactants | Catalyst Type | Intermediate |
|---|---|---|---|
| Henry Reaction | Aldehyde, Nitroalkane | Base | β-Nitro alcohol |
Modern Catalytic Synthesis Techniques
Recent advancements in catalysis have led to more efficient, selective, and environmentally benign methods for the synthesis of β-nitrostyrene derivatives.
Organocatalytic Methods for β-Nitrostyrene Formation
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. google.com For the synthesis of β-nitrostyrenes, organocatalysts can facilitate the condensation reaction with high efficiency and enantioselectivity. semanticscholar.org Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, are often employed. google.comresearchgate.net
In a typical organocatalytic approach for a reaction analogous to the Henry reaction, a bifunctional catalyst can activate both the aldehyde and the nitroalkane. For instance, a thiourea-based catalyst can activate the nitroolefin through hydrogen bonding, while a basic moiety on the catalyst deprotonates the nucleophile. researchgate.net This dual activation allows the reaction to proceed under mild conditions with high yields and stereocontrol. The choice of solvent is critical, with less polar solvents often enhancing the catalytic activity by promoting hydrogen bonding between the catalyst and the substrate. researchgate.net
Metal-Catalyzed Synthetic Routes
Transition metal catalysts are widely used in organic synthesis due to their diverse reactivity. rhhz.net In the context of β-nitrostyrene synthesis, metal catalysts can be employed in various ways, including in Henry-type reactions and cross-coupling reactions. Copper(I) and Copper(II) complexes, for instance, have been shown to be effective catalysts for asymmetric Henry reactions, often in combination with chiral ligands like bis(oxazolines) or bis(sulfonamide)-diamines. organic-chemistry.org These catalytic systems can provide high diastereoselectivity and enantioselectivity in the formation of the β-nitro alcohol intermediate.
Furthermore, metal-catalyzed cross-coupling reactions offer an alternative route. For example, a reaction between an organozinc reagent and a nitro-substituted vinyl halide could potentially form the desired product. mdpi.com Similarly, ruthenium-catalyzed cross-coupling of nitrostyrene with polyhalogenated alkanes has been reported, which can lead to various substituted styrenes depending on the reaction conditions. mdpi.com
Table 3: Examples of Metal Catalysts in Nitrostyrene Synthesis
| Metal Catalyst System | Reaction Type | Ligand Type |
|---|---|---|
| Copper(I) with Bis(sulfonamide)-diamine | Asymmetric Henry Reaction | Chiral Diamine |
| Copper(II) Acetate (B1210297) with Bis(oxazoline) | Asymmetric Henry Reaction | Chiral Bis(oxazoline) |
Photoredox Catalysis in Nitroolefin Synthesis
Visible-light photoredox catalysis has gained significant attention as a sustainable and powerful method for driving chemical reactions. usp.brnih.gov This approach utilizes a photocatalyst, typically a transition metal complex (like those of ruthenium or iridium) or an organic dye, which absorbs light to become a potent single-electron transfer agent. usp.brnih.gov
In the synthesis of nitroolefins, photoredox catalysis can be employed to generate radical intermediates that lead to the desired product. For example, a photoredox-catalyzed denitrative coupling reaction could be envisioned, where a β-nitrostyrene derivative undergoes a reaction with a radical precursor. researchgate.net Visible light can also be used to promote the synthesis of (E)-cinnamic acids from β-nitrostyrenes and CBr4 through a radical denitrative tribromomethylation/hydrolysis cascade. researchgate.net The use of light as a clean energy source makes these methods highly attractive from a green chemistry perspective. usp.br The reaction proceeds through the generation of radical species under mild, room-temperature conditions. researchgate.net
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, which utilizes mechanical energy from methods like ball-milling or grinding to drive chemical reactions, represents a significant advancement in sustainable chemistry. beilstein-journals.org These techniques often proceed in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding, LAG), thereby reducing waste and environmental impact. d-nb.info The energy generated by grinding can break down crystalline structures, create new reactive surfaces, and promote reactions between solids. beilstein-journals.org
In the context of β-nitrostyrene synthesis, mechanochemistry offers a powerful alternative to traditional solution-based methods. The Henry reaction, the primary route to β-nitrostyrenes involving the condensation of an aldehyde with a nitroalkane, can be effectively carried out using these solvent-free techniques. wikipedia.orgorganic-chemistry.org For instance, organocatalytic Michael additions to nitroalkenes have been shown to proceed at a faster rate under ball-milling conditions compared to conventional stirring in a solvent like dichloromethane. beilstein-journals.orgnih.gov
The application of mechanochemistry is particularly relevant for organocatalysis, where catalysts are used to promote reactions with high stereoselectivity. beilstein-journals.org Chiral organocatalysts have been successfully employed in ball-milling and grinding-assisted reactions to produce chiral molecules, including derivatives of nitrostyrenes. d-nb.infonih.gov This approach simplifies product purification, as it often uses equimolar amounts of starting materials and avoids bulk solvents. beilstein-journals.org While specific studies detailing the mechanochemical synthesis of 4-isopropyl-β-nitrostyrene are not prevalent, the established protocols for other substituted β-nitrostyrenes demonstrate the viability and advantages of this approach. nih.govacs.org The use of mechanochemistry aligns with green chemistry principles by minimizing solvent use and energy consumption. d-nb.info
Green Chemistry Principles in β-Nitrostyrene Synthesis
The synthesis of β-nitrostyrene derivatives has been a focal point for the application of green chemistry principles, aiming to develop more environmentally benign and efficient processes. colab.ws Key strategies include the use of reusable catalysts, solvent-free reaction conditions, and aqueous media. acs.orgakjournals.com
One prominent green approach involves the use of task-specific ionic liquids (ILs). organic-chemistry.org For example, 2-hydroxyethylammonium formate (B1220265) has been utilized as a recyclable promoter and reaction medium for the condensation of various aldehydes with nitroalkanes. organic-chemistry.org This method proceeds at room temperature under neat conditions, avoids hazardous organic solvents and toxic catalysts, and produces water as the only byproduct, with β-nitrostyrenes obtained in high to excellent yields (80-97%). organic-chemistry.org Similarly, multiple-acidic ionic liquids derived from 2-aminoethanol have been shown to be effective, recyclable catalysts for the Henry reaction under solvent-free conditions, yielding the desired trans-β-nitrostyrenes. acs.orgacs.org These ionic liquid catalysts can be recovered and reused multiple times without significant loss of activity. acs.org
Another sustainable method employs natural, low-cost minerals as catalysts. Sepiolite (B1149698), a naturally occurring hydrated magnesium silicate, has been used as a reusable catalyst for the selective synthesis of (E)-nitrostyrenes. akjournals.com The reaction, a Henry condensation between benzaldehydes and nitromethane, is performed in an aqueous medium, which is an environmentally benign solvent. akjournals.com The sepiolite catalyst, after being calcined, facilitates the selective formation of the (E)-isomer and can be reused with only a minimal loss of activity. akjournals.com These methodologies showcase a shift towards more sustainable synthetic routes in chemical manufacturing. nih.gov
Table 1: Green Synthetic Approaches to β-Nitrostyrene Derivatives
| Catalyst | Aldehyde Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| [SFHEA][HSO₄] (Ionic Liquid) | 4-Methoxybenzaldehyde | Solvent-free, 110 °C, 3 h | 95 | amazonaws.com |
| [SFHEA][HSO₄] (Ionic Liquid) | 4-Methylbenzaldehyde | Solvent-free, 110 °C, 5 h | 83 | amazonaws.com |
| 2-Hydroxyethylammonium formate (Ionic Liquid) | Various aldehydes | Neat, Room Temp. | 80-97 | organic-chemistry.org |
| Sepiolite (calcined at 400 °C) | Benzaldehyde | Aqueous medium | ~75 (conversion) | akjournals.com |
| Sepiolite (calcined at 400 °C) | 4-Chlorobenzaldehyde | Aqueous medium | ~78 (conversion) | akjournals.com |
Stereoselective Synthesis of β-Nitrostyrene Isomers
The synthesis of β-nitrostyrenes via the Henry reaction inherently involves stereochemical considerations. wikipedia.org The reaction proceeds through a β-nitro alcohol intermediate, which then undergoes dehydration. organic-chemistry.org This elimination step generally favors the formation of the more thermodynamically stable (E)-isomer through an anti-periplanar transition state. wikipedia.orgakjournals.com Consequently, many synthetic protocols for β-nitrostyrenes, including those employing green catalysts like sepiolite, selectively yield the (E)-nitrostyrene isomer. akjournals.com Spectroscopic analysis of 3,4-dimethoxy-β-nitrostyrene derivatives confirms that the (E)-conformation is typically predominant. mdpi.com
Achieving high stereoselectivity is crucial, and modern synthetic methods focus on catalyst systems that can control the geometry of the resulting double bond. Asymmetric catalysis has become a powerful tool for producing specific enantiomers of chiral molecules derived from β-nitrostyrenes. mdpi.com The asymmetric Henry reaction, for instance, can be catalyzed by various chiral systems, such as copper(II) complexes with chiral ligands, to produce β-nitro alcohols with high enantiomeric excess. organic-chemistry.orgmdpi.com While these intermediates are often the target, the conditions can be tuned to favor the subsequent dehydration to form the nitroalkene. mdpi.com
Furthermore, the stereoselective addition to the β-nitrostyrene core is a well-explored area. Organocatalysts, including those derived from cinchona alkaloids or chiral squaramides, are used to mediate highly stereoselective Michael additions of nucleophiles to β-nitrostyrenes. beilstein-journals.orgnih.gov These reactions create new stereocenters with excellent control over both diastereoselectivity and enantioselectivity (dr up to 99:1 and ee up to 99%). beilstein-journals.orgnih.gov Such methodologies, while often targeting products beyond the nitrostyrene itself, underscore the advanced stereochemical control that is achievable for this class of compounds. mun.ca
Table 2: Examples of Stereoselective Reactions Involving β-Nitrostyrenes
| Reaction Type | Catalyst/Method | Key Finding | Stereoselectivity | Reference |
|---|---|---|---|---|
| Henry Reaction | Sepiolite in water | Selective synthesis of (E)-nitrostyrenes. | Predominantly (E)-isomer | akjournals.com |
| Asymmetric Henry Reaction | Chiral Copper(II) salalen complexes | Formation of chiral β-nitro alcohols and nitrostyrenes. | Nitrostyrene yield up to 47% | mdpi.com |
| Michael Addition | Chiral Squaramide IX (organocatalyst) under ball-milling | Solvent-free addition of dimethyl malonate to nitrostyrene. | 91% ee | beilstein-journals.orgnih.gov |
| Michael Addition | Cupreine-derived organocatalyst (X) with grinding | Addition of cyclic β-ketoesters to nitroalkenes. | 85–99% ee, 76:24 to 99:1 dr | beilstein-journals.orgnih.gov |
Chemical Reactivity and Transformation Pathways of β Nitrostyrenes
Michael Addition Reactions
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated compound, is a cornerstone of carbon-carbon bond formation. wikipedia.org For β-nitrostyrenes, this reaction provides a reliable method for creating complex structures, often with high stereocontrol. The resulting nitroalkane products are valuable intermediates, as the nitro group can be readily transformed into other functional groups, such as amines or carbonyls. beilstein-journals.orggrafiati.com
Nucleophilic Addition with Carbon-Centered Nucleophiles
The addition of carbon-based nucleophiles to β-nitrostyrenes is a fundamental strategy for extending carbon frameworks. The electron-withdrawing nature of the substituent on the aromatic ring of the nitrostyrene (B7858105) can influence the reaction's efficiency. Electron-rich aryl groups on the β-nitrostyrene are often well-tolerated in these reactions. mdpi.comresearchgate.net
Compounds with active methylene (B1212753) groups, such as dialkyl malonates, β-ketoesters, and malononitrile (B47326), are classic Michael donors. wikipedia.orgrutgers.edu Their conjugate addition to β-nitrostyrenes, catalyzed by a base, generates a new carbon-carbon bond and a 1,5-dicarbonyl or related functional group pattern. wikipedia.org The reaction proceeds by deprotonation of the active methylene compound to form a stabilized carbanion, which then attacks the β-position of the nitrostyrene. wikipedia.orgrutgers.edu
The choice of catalyst and solvent can significantly impact the reaction's outcome. For instance, bifunctional organocatalysts, such as those derived from cinchona alkaloids or 2-aminoDMAP/urea, have been shown to effectively catalyze the addition of diethyl malonate to various β-nitrostyrenes, yielding products with high enantioselectivity. mdpi.commetu.edu.tr The reaction between trans-β-nitrostyrene and various active methylene compounds can be catalyzed by tertiary amine-functionalized mesoporous silica (B1680970), with malononitrile showing the highest reactivity, followed by acetylacetone (B45752) and diethyl malonate. rutgers.edu
Table 1: Michael Addition of Activated Methylene Compounds to β-Nitrostyrenes
| Michael Donor | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|
| Diethyl malonate | Guanidine-thiourea | Toluene (B28343) | RT | High | - | grafiati.com |
| Diethyl malonate | 2-aminoDMAP/urea | Toluene | RT | 95 | 94 | metu.edu.tr |
| Acetylacetone | Quinine | Toluene | RT | 89 | 8 | semanticscholar.org |
| Acetylacetone | Thiourea (B124793) catalyst 2 | Toluene | RT | 95 | 97 | semanticscholar.org |
| Malononitrile | Ext-SBA-15-NMe2 | Dichloromethane | 0 | >99 | - | rutgers.edu |
| Acetylacetone | Ext-SBA-15-NMe2 | Dichloromethane | 50 | >99 | - | rutgers.edu |
Note: Data primarily for trans-β-nitrostyrene as a representative substrate.
Organometallic reagents offer an alternative class of carbon nucleophiles for reaction with nitrostyrenes. However, their reactivity can be complex. While the expected 1,4-conjugate addition (Michael addition) can occur, sometimes a denitrative cross-coupling is observed, where the nitro group is substituted by the organic group from the organometallic reagent. mdpi.com
For example, the reaction of diethylzinc (B1219324) with β-nitrostyrenes in the absence of a Lewis acid can lead to the substitution of the nitro group rather than the expected Michael addition. mdpi.com Similarly, organomanganese reagents have shown varied reactivity, yielding products of 1,4-addition, reductive dimerization, or cross-coupling depending on the specific reaction conditions. mdpi.com Organozinc iodides have also been used for the denitrative cross-coupling of nitrostyrenes under microwave irradiation without an additional catalyst. mdpi.comresearchgate.net
The conjugate addition of cyanide to β-nitrostyrenes is a valuable method for introducing a nitrile functional group, which can be further hydrolyzed to carboxylic acids or reduced to amines. The use of acetone (B3395972) cyanohydrin as a cyanide source, catalyzed by organocatalysts under phase-transfer conditions, has been reported for the reaction with β,β'-disubstituted nitroolefins, leading to nitroalkanes with an all-carbon quaternary stereocenter. researchgate.net Another approach involves using non-toxic potassium hexacyanoferrate(II) as the cyanide source for the hydrocyanation of dienes, a related transformation. researchgate.net For α,β-unsaturated systems linked to chiral oxazolidinones, diethylaluminum cyanide has been used effectively for conjugate cyanide addition. researchgate.net
Organometallic Reagents (e.g., Organozinc, Organomanganese)
Heteroatom-Centered Nucleophile Additions (e.g., Thiols)
The Michael addition of heteroatom nucleophiles, particularly thiols, to β-nitrostyrenes is an efficient method for forming carbon-sulfur bonds. This reaction is significant in the synthesis of biologically active compounds. semanticscholar.org The addition of thiols to α,β-unsaturated carbonyl compounds can often proceed under mild, solvent-free conditions without the need for a catalyst. semanticscholar.org However, various catalysts, including bases, Lewis acids, and organocatalysts, have been employed to facilitate the reaction and control its stereoselectivity. semanticscholar.org Asymmetric versions catalyzed by cinchona alkaloid derivatives have been developed, providing chiral sulfides in good yields and enantiomeric excess for a range of nitrostyrenes.
Table 2: Thia-Michael Addition to α,β-Unsaturated Compounds
| Thiol | Michael Acceptor | Conditions | Time (min) | Yield (%) | Ref |
|---|---|---|---|---|---|
| Thiophenol | Methyl vinyl ketone | Neat, 30°C | 30 | 93 | semanticscholar.org |
| Thiophenol | Cyclohex-2-enone | Neat, 30°C | 30 | 95 | semanticscholar.org |
| 4-Chlorothiophenol | Methyl vinyl ketone | Neat, 30°C | 30 | 94 | semanticscholar.org |
| Benzyl mercaptan | Cyclohex-2-enone | Neat, 30°C | 60 | 90 | semanticscholar.org |
Note: Data for general α,β-unsaturated carbonyl compounds, illustrating the general reactivity.
Asymmetric Michael Additions Using Chiral Catalysts
The development of asymmetric Michael additions is a major focus in modern organic synthesis, enabling the construction of chiral molecules with high enantioselectivity. beilstein-journals.org A wide variety of chiral organocatalysts have been developed for the addition of nucleophiles to nitroalkenes. beilstein-journals.orgworktribe.comnih.gov These catalysts often work through bifunctional activation, using one part of the molecule (e.g., an amine) to form an enamine with the donor and another part (e.g., a thiourea or hydroxyl group) to activate the nitrostyrene acceptor via hydrogen bonding. semanticscholar.orgresearchgate.net
Catalysts such as chiral thioureas, prolinol derivatives, primary β-amino alcohols, and peptides have proven effective. semanticscholar.orgbeilstein-journals.orgnih.govresearchgate.netethz.ch For example, thiourea catalysts derived from cinchona alkaloids can activate both the nitrostyrene and the dicarbonyl nucleophile, leading to high yields and enantioselectivities (up to 99% ee). semanticscholar.orgresearchgate.net Simple primary β-amino alcohols have also been shown to be efficient catalysts, affording Michael adducts with excellent diastereoselectivities (up to 99:1) and enantioselectivities (up to 99% ee). nih.gov The choice of solvent can be critical, with less polar solvents often providing superior enantioselectivity. semanticscholar.orgmaynoothuniversity.ie
Table 3: Asymmetric Michael Addition to β-Nitrostyrenes
| Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|
| Acetylacetone | Calix mdpi.comarene-thiourea 2 | Toluene/Water | 99 | 94 | beilstein-journals.org |
| Acetone | Homoboroproline (R)-1 | Acetone | 99 | 67 | worktribe.com |
| β-Keto esters | Primary β-amino alcohol 1a | Dichloromethane | 80 | 99 | nih.gov |
| 2,4-Pentanedione | Thiourea catalyst 2 | Toluene | 95 | 97 | semanticscholar.org |
Note: Data primarily for trans-β-nitrostyrene as a representative substrate.
Denitrative Cross-Coupling Reactions
Denitrative cross-coupling reactions are powerful transformations that utilize the nitro group as a leaving group to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comresearchgate.net These reactions provide an alternative to traditional cross-coupling methods, such as those involving organohalides. mdpi.com β-Nitrostyrenes are particularly effective substrates for these couplings due to their stability and well-understood reactivity. researchgate.net
Radical Addition-Elimination Mechanisms
The most prevalent mechanism for the denitrative cross-coupling of β-nitrostyrenes is the radical addition-elimination pathway. mdpi.com This process involves three key steps:
Radical Generation: A carbon- or heteroatom-centered radical is generated in situ from a suitable precursor. This can be achieved through various methods, including thermal cleavage, metal catalysis, or photochemical initiation. mdpi.com
Radical Addition: The generated radical undergoes a regioselective addition to the electrophilic β-carbon of the nitrostyrene double bond. This step forms a resonance-stabilized benzylic radical intermediate. mdpi.com
Elimination: The benzylic radical intermediate spontaneously eliminates a nitrosyl radical (•NO₂) to form the final, substituted alkene product, thereby restoring the double bond. mdpi.com
This mechanism has been proposed for a wide range of coupling partners. For instance, studies on the coupling of β-nitrostyrenes with aryl sulfonyl hydrazides suggest that the reaction is initiated by the formation of a sulfonyl radical, which then adds to the nitrostyrene. mdpi.com It has been noted that optimal conditions for such reactions are often more suitable for β-nitrostyrenes bearing electron-rich aryl moieties. mdpi.com The 4-isopropyl group is an electron-donating group, which suggests that 4-isopropyl-beta-nitrostyrene would be a highly suitable substrate for these types of transformations.
Nucleophilic Substitution of the Nitro Group
The nitro group of β-nitrostyrenes can be replaced by various nucleophiles. This transformation can proceed through different mechanistic pathways, including organometallic addition-elimination sequences or vicarious nucleophilic substitution (VNS).
One pathway involves the 1,2-addition of an organometallic reagent to the double bond, which, after migration and elimination of a nitrate (B79036) anion, yields the substituted alkene. mdpi.com A notable example is the reaction of nitrostyrenes with diethylzinc in ethereal solvents like tetrahydrofuran. In the absence of a Lewis acid, this reaction favors the substitution of the nitro group over conjugate addition, allowing for the formation of trans-β-alkylstyrenes. This method has been used to synthesize various alkyl-substituted styrenes, including those with ethyl, isopropyl, and tert-butyl groups. researchgate.net
Another important mechanism is Vicarious Nucleophilic Substitution (VNS), which involves the conjugate addition of a nucleophile (typically a carbanion with a leaving group at the α-position) to the nitrostyrene. mdpi.comnih.gov The resulting nitronate intermediate then undergoes a base-induced β-elimination of the leaving group to furnish the product. mdpi.comnih.gov This pathway has been rationalized for the reaction of nitrostyrenes with compounds like BODIPY in the presence of a base and thiophenol. mdpi.com
The nitro group can also be displaced through ionic substitution pathways, often facilitated by a Lewis acid or a palladium(0) catalyst for allylic systems.
Photochemical Denitrative Cross-Couplings
Visible light has emerged as a mild and effective tool for promoting denitrative cross-coupling reactions of β-nitrostyrenes. researchgate.net These photochemical methods often proceed under catalyst-free conditions or with the use of an organic photosensitizer, offering an environmentally benign alternative to metal-catalyzed processes. mdpi.com
For example, a denitrative trifluoromethylation of β-nitrostyrenes has been developed using trifluoromethanesulfonyl chloride as the radical precursor. mdpi.com The reaction is catalyzed by eosin-Y and proceeds at room temperature under daylight irradiation. mdpi.com Similarly, chalcones can be synthesized via a photochemical cross-coupling of β-nitrostyrenes with aryl aldehydes. In this process, a photochemically generated acyl radical adds to the nitrostyrene, followed by elimination of the nitro group. mdpi.com
More recently, a catalyst-free, visible-light-induced denitrative coupling between β-nitrostyrenes and N-alkylpyridinium salts has been developed for synthesizing functionalized alkenes. researchgate.net These reactions highlight the potential of photochemistry to drive distinct reactivity in nitro compounds. researchgate.net
Cycloaddition Reactions
The electron-deficient double bond in this compound makes it an excellent component in cycloaddition reactions, where it can act as a dienophile in Diels-Alder reactions or a dipolarophile in 1,3-dipolar cycloadditions. researchgate.net
Diels-Alder Reactions with Dienes
As a potent dienophile, β-nitrostyrene and its derivatives readily participate in [4+2] Diels-Alder cycloadditions with a variety of conjugated dienes to form six-membered rings. researchgate.net The reaction scope has been explored with various substituted nitrostyrenes and dienes.
In asymmetric Diels-Alder reactions using chiral dienes, a range of substituted trans-β-nitrostyrenes have been successfully employed as dienophiles. Research has shown that substitution at the para-position of the nitrostyrene is well-tolerated, accommodating both electron-donating and electron-withdrawing groups while maintaining high levels of diastereoselectivity. This tolerance for electron-donating substituents suggests that this compound is a viable substrate for these transformations, leading to chiral cyclic products.
Below is a table summarizing the results of Diels-Alder reactions between various dienes and substituted nitrostyrenes, demonstrating the general applicability of these reactions.
Table 1: Examples of Diels-Alder Reactions with Substituted Nitrostyrenes
| Diene | Dienophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Chiral i-Pr diene (1) | trans-β-nitrostyrene | 68 | 75:25 | |
| Chiral i-Pr diene (1) | 4-Methoxy-trans-β-nitrostyrene | 49 | 70:30 | |
| Chiral Ph diene (3) | trans-β-nitrostyrene | 62 | 85:15 | |
| Chiral Ph diene (3) | 4-Chloro-trans-β-nitrostyrene | 47 | 82:18 | |
| 1,3-Cyclopentadiene | (Z)-β-Fluoro-β-nitrostyrene | 97 | 70:30 (exo:endo) | nih.gov |
| 1,3-Cyclohexadiene | (Z)-β-Fluoro-4-methyl-β-nitrostyrene | 32 | 60:40 (exo:endo) | nih.gov |
1,3-Dipolar Cycloadditions (e.g., with Nitrones, Azides)
The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition or Huisgen cycloaddition, is a cornerstone reaction for synthesizing five-membered heterocyclic rings. nih.govorganic-chemistry.orgwikipedia.org In these reactions, this compound acts as the dipolarophile, reacting with a 1,3-dipole.
Reaction with Nitrones: Nitrones are common 1,3-dipoles that react with alkenes to produce isoxazolidines, which are valuable intermediates for synthesizing compounds like 1,3-aminoalcohols. researchgate.netrsc.org The reaction of nitrones with β-nitrostyrenes proceeds with high regio- and stereoselectivity. researchgate.net These cycloadditions can be performed under various conditions, including solvent-free protocols that enhance the sustainability of the synthesis. mdpi.com The electron-deficient nature of the double bond in β-nitrostyrenes makes them highly reactive dipolarophiles for these cycloadditions. researchgate.net
Reaction with Azides: The reaction of β-nitrostyrenes with azides is a well-established method for synthesizing 4-aryl-1H-1,2,3-triazoles. organic-chemistry.orgresearchgate.net This transformation typically proceeds via the addition of the azide (B81097) to the nitrostyrene, followed by the elimination of the nitro group and subsequent aromatization. organic-chemistry.org Various catalysts and conditions have been developed to promote this reaction, including the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under solvent-free conditions. organic-chemistry.orgnih.gov This method has been successfully applied to a range of 2-aryl-1-nitroethenes, yielding 4-aryl-1H-1,2,3-triazoles in good to excellent yields. organic-chemistry.orgnih.gov The broad substrate scope suggests its applicability to this compound for the synthesis of 4-(4-isopropylphenyl)-1H-1,2,3-triazole.
Table 2: Synthesis of 4-Aryl-1H-1,2,3-triazoles from β-Nitrostyrenes and TMSN₃
| Aryl Group on Nitrostyrene | Activating Group | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl | -CN | TBAF | SFC, rt, 2h | 85 | organic-chemistry.org |
| 4-Chlorophenyl | -CN | TBAF | SFC, rt, 3h | 90 | organic-chemistry.org |
| 4-Methoxyphenyl | -CN | TBAF | SFC, rt, 2h | 86 | organic-chemistry.org |
| Phenyl | -COOEt | TBAF | SFC, rt, 2h | 83 | organic-chemistry.org |
| 4-Chlorophenyl | -COOEt | TBAF | SFC, rt, 3h | 84 | organic-chemistry.org |
| 4-Methoxyphenyl | -COOEt | TBAF | SFC, rt, 2h | 81 | organic-chemistry.org |
SFC = Solvent-Free Conditions; rt = room temperature; TMSN₃ = Azidotrimethylsilane
Reduction Reactions
The reduction of the nitroalkene moiety in β-nitrostyrenes is a versatile transformation that can lead to different valuable products depending on the reaction conditions and reagents employed. The two primary outcomes are the selective reduction of the double bond to form a nitroalkane or the complete reduction of both the double bond and the nitro group to yield a phenethylamine (B48288).
Chemoselective reduction of the conjugated double bond in β-nitrostyrenes without affecting the nitro group is a key synthetic step. One of the most common reagents for this transformation is sodium borohydride (B1222165) (NaBH₄). beilstein-journals.orgmdma.ch While NaBH₄ alone is often insufficient for the complete reduction to an amine, it is effective in reducing the C=C double bond to yield the corresponding saturated nitroalkane. beilstein-journals.org The reaction is typically carried out in a suitable solvent system. For instance, a high-yielding method involves the use of NaBH₄ in a two-phase system of toluene and water, facilitated by a phase-transfer catalyst (PTC) like Aliquat 336. mdma.ch This method allows for the gradual dissolution of the nitrostyrene and its conversion to the corresponding 1-aryl-2-nitroethane derivative in high yield. mdma.ch
Catalytic hydrogenation can also be employed for the reduction of the double bond, though conditions must be carefully controlled to avoid over-reduction of the nitro group. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity. For example, systems combining carbon dots and copper nanoparticles have been developed for the chemoselective hydrogenation of the nitro group in 4-nitrostyrene, highlighting the potential for catalyst design in controlling selectivity. rsc.orgrsc.org
The reduction of β-nitrostyrenes serves as a primary route to two important classes of compounds: substituted nitroalkanes and phenethylamines.
Nitroalkanes: As mentioned previously, the selective reduction of the alkene double bond leads to the formation of phenyl-2-nitroethanes. Sodium borohydride is a key reagent for this conversion. beilstein-journals.org The reaction proceeds by the hydride addition to the β-carbon of the nitrostyrene. A general method involves stirring the β-nitrostyrene with NaBH₄ in a solvent mixture, which upon workup, yields the corresponding nitroalkane. mdma.ch These nitroalkanes are stable intermediates that can be isolated and used in further synthetic steps. mdma.ch
Phenethylamines: The complete reduction of both the nitro group and the double bond of a β-nitrostyrene, such as 4-isopropyl-β-nitrostyrene, yields the corresponding phenethylamine. This transformation is of significant interest as phenethylamines are foundational structures in many biologically active molecules. beilstein-journals.orgbeilstein-journals.org A common and powerful reagent for this is lithium aluminum hydride (LiAlH₄), which reduces the nitrostyrene directly to the amine. commonorganicchemistry.comwikipedia.org
More recently, milder and more operationally simple methods have been developed. A one-pot procedure using sodium borohydride in combination with a copper(II) chloride (CuCl₂) catalyst has proven effective for the high-yield synthesis of phenethylamines from β-nitrostyrenes. beilstein-journals.orggrafiati.com This system achieves the reduction in a short time frame under mild conditions, avoiding the need for an inert atmosphere. beilstein-journals.orggrafiati.com The reaction mechanism is thought to involve the in-situ formation of copper(0) nanoparticles which catalyze the reduction.
The following table summarizes common reduction pathways for β-nitrostyrenes:
| Starting Material | Reagent(s) | Major Product | Reference(s) |
| β-Nitrostyrene | NaBH₄ / Phase Transfer Catalyst | 1-Aryl-2-nitroethane | mdma.ch |
| β-Nitrostyrene | LiAlH₄ | Phenethylamine | commonorganicchemistry.comwikipedia.org |
| β-Nitrostyrene | NaBH₄ / CuCl₂ | Phenethylamine | beilstein-journals.orggrafiati.com |
| β-Nitrostyrene | Catalytic Hydrogenation (controlled) | 1-Aryl-2-nitroethane or Phenethylamine | beilstein-journals.org |
Chemoselective Reduction of the Nitroalkene Moiety
Other Key Transformations
Beyond reduction, the activated double bond and the nitro group of β-nitrostyrenes enable a variety of other important chemical reactions.
β-Nitrostyrenes can serve as precursors to nitro-Mannich bases through reactions that are analogous to the classic Mannich reaction. Instead of starting with a nitroalkane, an amine can be added across the activated double bond of a β-nitrostyrene. chemisgroup.us This addition of primary or secondary amines to the α,β-unsaturated system is a valuable route to specialized Mannich bases. chemisgroup.us
A more prominent transformation is the aza-Henry or nitro-Mannich reaction, where a nitroalkane adds to an imine to form a β-nitroamine. wikipedia.org While β-nitrostyrene itself is not the nitroalkane component, it is a key starting material for generating the required nitroalkane in situ. The reduction of the β-nitrostyrene double bond yields a nitroalkane, which can then participate in a subsequent nitro-Mannich reaction in a one-pot or tandem process. researchgate.net The resulting β-nitroamine products are versatile synthetic intermediates, as the nitro and amino groups can be selectively manipulated in further transformations. wikipedia.orgresearchgate.net These reactions can be catalyzed by various means, including organocatalysts, to achieve high stereoselectivity. researchgate.netresearchgate.net
Recent advances in organic synthesis have demonstrated the utility of β-nitrostyrenes in C-H functionalization and cross-coupling reactions. mdpi.comresearchgate.net These reactions often proceed via a denitrative pathway, where the nitro group is displaced and replaced with a new carbon-carbon or carbon-heteroatom bond. mdpi.com This reactivity makes β-nitrostyrenes valuable partners in constructing complex alkenes. mdpi.comresearchgate.net
For example, β-nitrostyrenes can undergo Heck-type reactions. Rhodium(III)-catalyzed C-H activation has been used to couple amides with nitroalkenes. acs.org These transformations offer an alternative to traditional cross-coupling methods and expand the synthetic utility of the nitrostyrene scaffold. The electrophilic nature of the double bond in nitrostyrenes makes them reactive towards radicals and organometallic reagents, enabling a broad scope of C-H functionalization and cross-coupling transformations. mdpi.com
β-Nitrostyrenes react with aldehydes in several ways. Under photochemical conditions, β-nitrostyrenes can couple with aryl aldehydes in a denitrative cross-coupling reaction to form chalcones. mdpi.com This reaction involves the photochemical generation of a radical from the aldehyde, which then adds to the nitrostyrene, followed by the elimination of the nitro group. mdpi.com
Furthermore, the double bond of β-nitrostyrenes is a classic Michael acceptor. In the presence of organocatalysts, aldehydes can add to β-nitrostyrenes in a Michael-type addition. nih.gov This reaction forms a new carbon-carbon bond and generates a γ-nitroaldehyde, a valuable synthetic precursor. ossila.com
Reactions involving peroxides often generate radicals, which can initiate transformations with β-nitrostyrenes. For instance, the decomposition of a sulfonyl hydrazide, initiated by tert-butyl hydroperoxide (TBHP), generates a sulfonyl radical that can react with β-nitrostyrenes in a denitrative cross-coupling. mdpi.com
Applications of β Nitrostyrenes in Advanced Organic Synthesis
Construction of Carbon-Carbon Bonds
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and β-nitrostyrenes are valuable substrates for this purpose. wikipedia.orguni-graz.at The strong electron-withdrawing nature of the nitro moiety renders the β-carbon of the styrene (B11656) system highly electrophilic and thus susceptible to attack by a wide range of carbon-centered nucleophiles. researchgate.netsci-hub.se
One of the most fundamental C-C bond-forming reactions involving β-nitrostyrenes is the Michael addition. researchgate.net In this reaction, carbanions derived from sources like 1,3-dicarbonyl compounds, enamines, or organometallic reagents add to the β-position of the nitrostyrene (B7858105). researchgate.netvanderbilt.edu
Furthermore, β-nitrostyrenes are excellent partners in denitrative cross-coupling reactions, where the nitro group acts as a leaving group and is replaced by an alkyl or aryl group. mdpi.com These reactions can be catalyzed by various transition metals or proceed through radical pathways, offering a direct method to form a C-C bond at the β-position of the styrene. mdpi.comscispace.com For example, alkyl radicals generated from alkyl iodides in the presence of triethylborane (B153662) can react with β-nitrostyrenes to produce β-alkylated styrenes under mild conditions. mdpi.com
Synthesis of Complex Molecular Architectures
The unique reactivity of β-nitrostyrenes enables their use as precursors for a variety of complex molecular structures, including functionalized alkenes like β-alkylated styrenes, chalcones, and stilbenes. mdpi.com
Denitrative cross-coupling reactions provide a powerful route to synthesize β-alkylated styrenes and chalcones from β-nitrostyrene precursors. mdpi.com In these transformations, the nitro group is substituted by a new carbon-based fragment.
β-Alkylated Styrenes: These can be synthesized by reacting β-nitrostyrenes with various radical precursors. For instance, an iron-catalyzed reaction allows for the coupling of β-nitrostyrenes with unactivated alkenes, where the nitrostyrene serves as a vinylating agent. mdpi.com Similarly, reactions with Hantzsch esters initiated by AIBN, or with cycloalkanes using benzoyl peroxide as an initiator, lead to a diverse range of β-substituted styrenes. mdpi.com
Chalcones: Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are accessible from β-nitrostyrenes via cross-coupling with aryl carbaldehydes. mdpi.comnih.gov This method provides an alternative to the traditional Claisen-Schmidt condensation. iqs.edujapsonline.com
| Target Molecule | Coupling Partner | Key Reagents/Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| β-Alkylated Styrene | Alkyl Iodide | Triethylborane | Radical Cross-Coupling | mdpi.com |
| β-Alkylated Styrene | Hantzsch Ester | AIBN | Radical Cross-Coupling | mdpi.com |
| β-Alkylated Styrene | Unactivated Alkene | Iron Catalyst | Denitrative Coupling | mdpi.com |
| Chalcone | Aryl Carbaldehyde | - | Denitrative Cross-Coupling | mdpi.com |
Stilbenes are another important class of molecules that can be synthesized from β-nitrostyrenes. Research has focused on developing stereoselective methods to favor the formation of the trans-isomer. A notable method is the metal-free denitrative arylation of β-nitrostyrenes using benzoyl peroxide. rsc.orgrsc.org In this reaction, benzoyl peroxide thermally decomposes to generate a phenyl radical, which then attacks the β-nitrostyrene, leading to the substitution of the nitro group and the formation of trans-stilbenes. rsc.orgrsc.org
Another approach involves the use of aryl hydrazines in combination with an oxidant such as o-iodoxybenzoic acid (IBX). mdpi.comdntb.gov.ua This combination generates aryl free radicals that couple with β-nitrostyrenes, displacing the nitro group to yield stilbenes. dntb.gov.ua These methods are advantageous as they avoid the use of expensive or toxic metal catalysts. rsc.org
| Aryl Source | Key Reagents | Stereochemistry | Key Feature | Reference |
|---|---|---|---|---|
| Benzoyl Peroxide | Benzoyl Peroxide (BPO) | trans | Metal-free denitrative arylation | rsc.orgrsc.org |
| Aryl Hydrazine | o-Iodoxybenzoic Acid (IBX) | Not specified | Metal-free C-C cross-coupling | mdpi.comdntb.gov.ua |
Formation of β-Alkylated Styrenes and Chalcones
Precursors for Heterocyclic Compound Synthesis
β-Nitrostyrenes are invaluable precursors for synthesizing a wide variety of nitrogen-containing heterocyclic compounds. benthamdirect.comdntb.gov.ua The presence of both a reactive double bond and a nitro group that can be transformed into an amine allows for the construction of various ring systems through cascade or multicomponent reactions. benthamdirect.comresearchgate.net
Pyrroles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. researchgate.netsemanticscholar.org β-Nitrostyrenes serve as effective starting materials for constructing pyrrole (B145914) rings, often through multicomponent reactions. researchgate.net A common strategy involves the reaction of a β-nitrostyrene with an amine and a compound containing an active methylene (B1212753) group, such as a β-dicarbonyl compound. researchgate.netresearchgate.net The reaction typically proceeds via an initial Michael addition of the active methylene compound to the nitrostyrene, followed by a sequence of reactions including cyclization and elimination/aromatization to furnish the highly substituted pyrrole derivative. researchgate.net Copper-catalyzed syntheses have also been reported that efficiently produce polysubstituted pyrroles from aldehydes, amines, and β-nitroalkenes. researchgate.net
The construction of more complex heterocyclic frameworks, such as tetrahydroindoles, can also be achieved starting from β-nitrostyrenes. An efficient one-pot, four-component reaction has been developed for this purpose. researchgate.netresearchgate.net This method involves the reaction of a substituted β-nitrostyrene, a cyclohexanone (B45756), ammonium (B1175870) acetate (B1210297) (as the nitrogen source), and an activated methylene compound (e.g., Meldrum's acid or alkyl cyanoacetates). researchgate.net This strategy facilitates the formation of multiple C-C and C-N bonds in a single operation, tolerating a range of substituents on the aryl ring of the nitrostyrene and leading to structurally diverse tetrahydroindole skeletons. researchgate.net Other approaches include Brønsted acid-catalyzed formal [2 + 2 + 1] annulation reactions involving silyloxyallyl cations, silylenol ethers, and primary amines to build the tetrahydroindole core. lsu.edu
Lactam and Quinoline (B57606) Derivatives
β-Nitrostyrenes, including 4-isopropyl-β-nitrostyrene, are effective precursors for synthesizing β-aryl-γ-lactam and quinoline derivatives. The general strategy for forming γ-lactams involves a Michael addition to the nitrostyrene, followed by reduction of the nitro group and subsequent cyclization. rsc.org This process allows for the selective formation of the lactam ring. rsc.org For instance, the hydrogenation of 4-nitro carboxylic acid derivatives, formed from the Michael addition, can lead directly to the corresponding γ-lactams in high yields. chim.it
A notable application is the efficient synthesis of 4-hydroxy-3-arylindolin-2-ones (a class of lactams) through a phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. This reaction proceeds under simple conditions with readily available starting materials and produces a diverse set of oxindoles in very good yields. researchgate.net
The synthesis of quinoline derivatives can also be achieved using β-nitrostyrenes as key intermediates. One established method is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group, a role that can be fulfilled by a derivative of the nitrostyrene Michael adduct. mdpi.com Another approach is a one-pot, three-component reaction involving 6-amino quinolones, dialkyl acetylene (B1199291) dicarboxylates, and various β-nitrostyrenes, which yields 6-(pyrrolyl) quinolone derivatives under microwave-assisted, indium(III)-catalyzed conditions. rsc.org This highlights the utility of the nitrostyrene unit in multicomponent strategies for building complex heterocyclic systems. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 (Nitrostyrene) | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 6-Amino quinolone | Dialkyl acetylene dicarboxylate | β-Nitrostyrene | InCl₃, EtOH, MW, 100W, 1h | 6-(Pyrrolyl) quinolone derivative | rsc.org |
| 1,3-Cyclohexanedione | - | β-Nitrostyrene | H₃PO₄ | 4-Hydroxy-3-arylindolin-2-one | researchgate.net |
| o-Aminobenzaldehyde | Acetaldehyde (or equivalent) | (Post-Michael Addition) | Alkali | Substituted Quinoline | mdpi.com |
Triazole Derivatives
The synthesis of triazole derivatives can be effectively accomplished using β-nitrostyrenes. A metal-free, three-component protocol provides a general method for synthesizing 4-aryl-NH-1,2,3-triazoles. rsc.org This reaction utilizes substituted aldehydes and nitromethane (B149229), which form the β-nitrostyrene derivative in situ, followed by a reaction with sodium azide (B81097). rsc.org
The mechanism for the formation of 1,2,3-triazoles often involves a [3+2] cycloaddition. The process is initiated by a Michael addition of the azide anion to the electron-deficient double bond of the β-nitrostyrene. chim.it The resulting intermediate nitronate-anion then cyclizes to a triazoline intermediate, which subsequently eliminates the nitro group to afford the aromatic NH-1,2,3-triazole product. chim.it This methodology is applicable to a wide range of substituted β-nitrostyrenes, demonstrating the versatility of the nitroalkene moiety in heterocyclic synthesis.
Isoquinoline (B145761) Alkaloid Scaffolds
4-Isopropyl-β-nitrostyrene is a pivotal starting material for the construction of isoquinoline alkaloid scaffolds. The synthetic pathway commences with the reduction of the nitrovinyl group to yield the corresponding β-phenylethylamine. This reduction is commonly achieved with powerful reducing agents like lithium aluminum hydride. rsc.orgnih.gov The resulting 2-(4-isopropylphenyl)ethan-1-amine is the fundamental building block for two of the most classical methods in isoquinoline synthesis.
Bischler-Napieralski Reaction : This method involves the acylation of the β-phenylethylamine intermediate, followed by a cyclization reaction using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nih.govjk-sci.com This sequence yields a 3,4-dihydroisoquinoline, which can then be reduced to the final 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core structure using reagents like sodium borohydride (B1222165). jk-sci.com
Pictet-Spengler Reaction : In this reaction, the β-phenylethylamine is condensed with an aldehyde or a ketone under acidic conditions. numberanalytics.comresearchgate.netresearchgate.net The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring directly. researchgate.net The efficiency of this reaction is often enhanced by electron-donating groups on the phenyl ring, such as the isopropyl group. researchgate.net
Furthermore, β-nitrostyrenes can participate in multi-step syntheses to generate related heterocyclic systems. For example, a Friedel-Crafts type reaction between an indole (B1671886) and a β-nitrostyrene, followed by reduction of the nitro group to an amine, formylation, and a final Bischler-Napieralski cyclization, can produce β-carboline derivatives. rsc.orgsci-hub.se
| Starting Nitrostyrene | Key Intermediate | Cyclization Method | Product Scaffold | Reference |
|---|---|---|---|---|
| 4-Isopropyl-β-nitrostyrene | 2-(4-Isopropylphenyl)ethan-1-amine | Bischler-Napieralski | Tetrahydroisoquinoline | nih.govjk-sci.com |
| 4-Isopropyl-β-nitrostyrene | 2-(4-Isopropylphenyl)ethan-1-amine | Pictet-Spengler | Tetrahydroisoquinoline | rsc.orgresearchgate.net |
| Substituted β-Nitrostyrene | β-Phenylethylamine derivative | Bischler-Napieralski | β-Carboline derivative | rsc.orgsci-hub.se |
Thiazoline (B8809763) and Related Derivatives
β-Nitrostyrenes are valuable synthons for preparing thiazoline heterocycles. One effective method involves the reaction of β-bromo-β-nitrostyrenes (which are readily prepared from the corresponding β-nitrostyrenes) with 1,3-diarylthioureas. jk-sci.com This reaction proceeds under mild basic conditions and is proposed to occur via an initial Michael addition of the thiourea (B124793) to the nitrostyrene, followed by an intramolecular nucleophilic substitution that forms the five-membered thiazoline ring. jk-sci.com This approach provides a facile route to functionalized 2-imino-5-nitrothiazolines. jk-sci.com
Another powerful strategy is the [4+2] cycloaddition (Diels-Alder reaction) between 4-alkenyl-2-aminothiazoles and (E)-β-nitrostyrene. nih.gov This reaction leads to the formation of tetrahydrobenzothiazole derivatives in excellent yields. The process is driven by the nucleophilic attack of the C-5 atom of the thiazole (B1198619) onto the β-carbon of the nitrostyrene, forming a zwitterionic intermediate that subsequently cyclizes. nih.gov This method highlights the dual role of the nitrostyrene as both a dienophile and an electrophile in constructing complex fused-ring systems.
| Nitrostyrene Derivative | Co-reactant | Reaction Type | Product | Reference |
|---|---|---|---|---|
| β-Bromo-β-nitrostyrene | 1,3-Diarylthiourea | Michael Addition / Cyclization | 2-Imino-5-nitrothiazoline | jk-sci.com |
| (E)-β-Nitrostyrene | 4-Alkenyl-2-aminothiazole | [4+2] Cycloaddition | Tetrahydrobenzothiazole | nih.gov |
Role as Building Blocks for Polymeric Materials and Functional Molecules
Beyond heterocyclic synthesis, β-nitrostyrenes are important building blocks for both polymeric materials and other functional molecules. The activated double bond makes these compounds susceptible to polymerization. Anionic polymerization of β-nitrostyrene and its derivatives can be initiated by bases, including various amines. Research in this area has often focused on the kinetics of the polymerization process and the characteristics of the resulting polymers. While less common than standard styrene polymerization, the inclusion of the nitro-functionalized monomer can impart unique properties to the resulting polymer chain.
Perhaps the most significant application of β-nitrostyrenes as building blocks is their use as precursors for phenethylamines. The reduction of the nitroalkene functionality, typically with a potent hydride reagent like lithium aluminium hydride (LiAlH₄), simultaneously reduces the carbon-carbon double bond and the nitro group to furnish a primary amine. This one-pot procedure provides efficient access to a wide array of substituted phenethylamines. These resultant amines are not only valuable functional molecules in their own right but also serve as the critical intermediates for more complex targets, such as the isoquinoline alkaloids discussed previously. rsc.org
Catalytic Systems and Asymmetric Transformations in β Nitrostyrene Chemistry
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. These systems often rely on the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions, or through non-covalent interactions such as hydrogen bonding.
Chiral Amine Catalysis (e.g., Proline-based, Bispidines)
Chiral amines, particularly those derived from natural amino acids like proline, are among the most widely used organocatalysts. They typically operate via an enamine-based mechanism, where the amine catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then adds to an electrophile, such as 4-isopropyl-β-nitrostyrene.
Proline-based Catalysis: While L-proline is a benchmark catalyst for many asymmetric Michael additions, its effectiveness can be substrate-dependent. In the context of the Michael addition of acetone (B3395972) to β-nitrostyrene analogues, L-proline was found to be an efficient catalyst for the racemic reaction but failed to provide any significant asymmetric induction. worktribe.com However, modified proline systems, such as dipeptides, have shown greater success. For instance, the dipeptide catalyst L-Phe-L-Ala-NH-iPr, in combination with a hydrogen-bond donor, catalyzed the addition of isobutyraldehyde (B47883) to 4-isopropyl-β-nitrostyrene, yielding the product with high enantioselectivity. mdpi.com This highlights the necessity of catalyst tuning for specific substrate pairings.
Bispidine Catalysis: Bispidines, rigid bicyclic diamines, have been developed as highly stereoselective organocatalysts. rsc.org Chiral primary-secondary diamine catalysts based on the bispidine scaffold have been successfully used in the asymmetric Michael addition of ketones to various nitroolefins. rsc.org These reactions can proceed with high yields (up to 99%), diastereoselectivities (up to 99:1), and enantioselectivities (up to 97% ee) under mild conditions. rsc.org Interestingly, studies on the reaction of diethyl malonate with β-nitrostyrene in the presence of N-benzylbispidine revealed an unusual catalytic mechanism. It was proposed that the bispidine itself first undergoes a Michael addition to the nitrostyrene (B7858105), and this newly formed adduct acts as the true catalytic species. mdpi.com This suggests that the catalyst can act as an initiator, generating a betaine (B1666868) that is the actual catalyst in the reaction cycle. mdpi.com
Table 1: Asymmetric Michael Addition to 4-Isopropyl-β-nitrostyrene using Chiral Amine-Based Catalysis
| Catalyst System | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| L-Phe-L-Ala-NH-iPr / Thiourea (B124793) | Isobutyraldehyde | 70 | 75:25 | 92 | mdpi.com |
Hydrogen-Bonding Catalysis
Bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously via non-covalent interactions, such as hydrogen bonding, are highly effective in asymmetric synthesis. Thiourea derivatives based on chiral scaffolds (e.g., cinchona alkaloids or amino acids) are a prominent class of hydrogen-bond donors. semanticscholar.orgnih.gov
In these systems, the thiourea moiety's N-H protons form hydrogen bonds with the oxygen atoms of the nitro group on 4-isopropyl-β-nitrostyrene. This interaction increases the electrophilicity of the C=C double bond, making it more susceptible to nucleophilic attack. If the catalyst also contains a basic site (like a tertiary amine), it can simultaneously deprotonate the nucleophile, leading to a highly organized, stereocontrolled transition state. semanticscholar.org The Michael addition of isobutyraldehyde to 4-isopropyl-β-nitrostyrene has been successfully catalyzed by a dipeptide system where thiourea was used as a crucial hydrogen-bonding additive, helping to orient the nitroolefin for the nucleophilic attack and achieving high enantioselectivity. mdpi.com Similarly, squaramide-based catalysts, which also operate through hydrogen bonding, have proven effective in the Michael addition of 4-hydroxycoumarin (B602359) to substituted β-nitrostyrenes, yielding products with high enantiomeric excess. nih.gov
Lewis Acid/Base Cooperative Catalysis
Cooperative catalysis involving Lewis acids and Lewis bases represents another advanced strategy. In this approach, a Lewis acid activates the electrophile (4-isopropyl-β-nitrostyrene) by coordinating to the nitro group, while a Lewis base activates the nucleophile.
A notable example is the use of aminoboronate-based bifunctional catalysts. worktribe.com These catalysts contain a basic amino group and an acidic boronate function within the same molecule. In the Michael addition of acetone to β-nitrostyrene analogues, a homoboroproline catalyst demonstrated broad substrate tolerance and good conversions. worktribe.com This catalyst functions through the formation of an enamine (Lewis base activation of the ketone) coupled with the intramolecular chelation of the nitro group by the boronic acid moiety (Lewis acid activation of the nitrostyrene). worktribe.com This dual activation occurs within a proposed 10-membered ring transition state, leading to moderate to good asymmetric induction. For the reaction with 4-isopropyl-β-nitrostyrene, this system provided the Michael adduct with 55% enantiomeric excess and a 99% yield. worktribe.com
Table 2: Lewis Acid/Base Cooperative Catalysis in Michael Addition to 4-Isopropyl-β-nitrostyrene
| Catalyst | Nucleophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (R)-Homoboroproline | Acetone | Toluene (B28343) | 99 | 55 | worktribe.com |
Metal-Catalyzed Transformations
Transition metal catalysis offers a diverse array of transformations for substrates like 4-isopropyl-β-nitrostyrene, ranging from reductions to complex carbon-carbon bond-forming reactions. Copper and palladium are two of the most versatile metals employed for this purpose.
Copper-Catalyzed Reductions and Other Reactions
Copper catalysts are widely used for the conjugate addition to α,β-unsaturated systems and for reductions. organic-chemistry.orgnih.gov A particularly efficient method for the reduction of substituted β-nitrostyrenes involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with copper(II) chloride (CuCl₂). beilstein-journals.orgbeilstein-journals.orgnih.gov This system facilitates the complete reduction of both the carbon-carbon double bond and the nitro group to afford the corresponding phenethylamine (B48288) derivative. This one-pot procedure is rapid, typically completed in 10-30 minutes under mild conditions, and provides good yields (62-83%) for a range of substituted β-nitrostyrenes. beilstein-journals.orgnih.gov The role of the copper salt is crucial, as NaBH₄ alone is not sufficient to reduce the nitro group. beilstein-journals.orgbeilstein-journals.org
Beyond reduction, copper catalysts are also employed in asymmetric conjugate addition reactions. nih.gov For example, copper complexes with chiral ligands can catalyze the addition of organometallic reagents to nitroolefins, establishing a new stereocenter at the β-position. nih.govgrafiati.com
Table 3: Copper-Catalyzed Reduction of Substituted β-Nitrostyrenes
| Substrate | Reagent System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted β-Nitrostyrenes (General) | NaBH₄ / CuCl₂ | Substituted Phenethylamines | 62-83 | beilstein-journals.orgnih.gov |
Palladium-Catalyzed Processes
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast number of cross-coupling reactions. For substrates like 4-isopropyl-β-nitrostyrene, palladium-catalyzed transformations primarily include the Heck reaction and related processes.
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org In a typical sequence, 4-isopropyl-β-nitrostyrene could be coupled with an aryl halide to generate a more complex stilbene (B7821643) derivative. A variation of this is the reductive Heck reaction , which allows for the hydroarylation of alkenes. nih.gov Another advanced transformation is the denitrative Heck reaction , where the nitro group itself acts as a leaving group, enabling the direct coupling of nitroarenes with alkenes. chemrxiv.org While these powerful methods are well-established for the β-nitrostyrene class of compounds, specific studies detailing the yields and conditions for 4-isopropyl-β-nitrostyrene in these particular transformations are not extensively documented in the surveyed literature.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful C-C bond-forming reaction. mdpi.comnih.gov In a potential application, a nucleophile could be added to an allylic system where one of the substituents is a 4-isopropylphenyl group derived from 4-isopropyl-β-nitrostyrene, although direct AAA reactions using the nitrostyrene itself as the substrate are less common.
Nickel-Catalyzed Reactions
Nickel catalysis has become a prominent tool in organic synthesis, offering a cost-effective and versatile alternative to palladium for various cross-coupling and reduction reactions. nih.govthieme.de In the context of β-nitrostyrenes, nickel catalysts are effective in promoting transformations such as reductions and cross-coupling reactions. nih.govrsc.org While much of the literature discusses β-nitrostyrene as a general substrate, these methodologies are frequently applied to a range of substituted derivatives, including those with para-alkyl groups like 4-isopropyl-beta-nitrostyrene.
One key application is in cross-coupling reactions. For instance, nickel-catalyzed methods have been developed for the coupling of aryl halides with various partners, a process where a nitrostyrene derivative could potentially be involved or synthesized. rsc.org Furthermore, nickel(0) complexes, often supported by ligands such as N-heterocyclic carbenes (NHCs) or phosphines, are known to catalyze the reduction of nitroalkenes. nih.gov These reactions typically proceed under milder conditions than traditional methods and show good functional group tolerance. The choice of ligand is crucial as it modulates the reactivity and stability of the nickel catalyst. nih.gov For example, the use of bidentate phosphine (B1218219) ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) has been shown to be effective in Kumada-Corriu cross-coupling reactions, which can be extended to various substituted aryl substrates. organic-chemistry.org
Another area of development is the nickel-catalyzed α-arylation of carbonyl compounds, which can produce precursors to valuable molecules like β-amino acids. xmu.edu.cn While this does not directly involve the nitrostyrene functional group, it highlights the broad utility of nickel in C-C bond formation on related structural motifs.
Table 1: Overview of Nickel-Catalyzed Reactions Relevant to β-Nitrostyrenes
| Reaction Type | Catalyst System | Substrate Scope | Key Features |
|---|---|---|---|
| Kumada-Corriu Cross-Coupling | NiCl₂·dppp | Electron-rich aryl bromides, alkenyl halides | Rapid bromine-magnesium exchange; reduces side reactions. organic-chemistry.org |
| Cross-Coupling via Hydrazones | Nickel complex | Aromatic aldehydes, aryl iodides/bromides | Merges Wolff-Kishner reduction with cross-coupling. rsc.org |
| General Cross-Coupling | Ni(cod)₂ / ligands | Aryl ethers, boronic esters | Enables use of "inert" C-O bonds, expanding substrate scope. nih.gov |
| α-Arylation | Nickel / Paired Electrolysis | α-cyanoacetates, aryl bromides | Good functional group compatibility under mild conditions. xmu.edu.cn |
Samarium-Catalyzed Reactions
Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer (SET) agent widely used in organic synthesis. mdpi.comnih.gov It is particularly effective in promoting reductive coupling and cyclization reactions that are otherwise difficult to achieve. mdpi.com Samarium prefers the +3 oxidation state and acts as a mild one-electron reducing agent from its +2 state. mdpi.com The reactivity of samarium can be significantly enhanced by additives like HMPA or water, which increase its reduction potential. mdpi.com
In the context of β-nitrostyrenes, samarium-mediated reactions are primarily focused on the reduction of the nitro group and the carbon-carbon double bond. However, the true power of SmI₂ lies in its ability to generate radical intermediates that can participate in complex cascade reactions. chimia.ch For example, the reduction of a carbonyl group can generate a ketyl radical, which can then undergo intermolecular coupling with an alkyne or an alkene. nih.gov
Recent advancements have focused on developing catalytic versions of samarium reactions, which has been a long-standing challenge due to the stability of the resulting Sm(III) species. caltech.edunih.gov Photodriven methods are being explored to regenerate the active Sm(II) from Sm(III) precursors, enabling catalytic turnover. nih.gov These catalytic systems have been demonstrated in proof-of-concept reactions like intermolecular ketone-acrylate couplings, paving the way for their application to more complex substrates like this compound. caltech.edunih.gov
Table 2: Samarium-Mediated Asymmetric Transformations
| Reaction Type | Reagent/Catalyst System | Chirality Source | Key Features |
|---|---|---|---|
| Radical Cyclization | SmI₂ / Additives (e.g., H₂O, LiBr) | Substrate-controlled (nearby asymmetric center) | Accesses complex spiropolycyclic scaffolds with high diastereoselectivity. mdpi.com |
| Intermolecular Coupling | Catalytic SmI₂ | Not specified | Radical-relay approach negates the need for co-reductants; challenging for intermolecular reactions. nih.gov |
| Photodriven Catalysis | SmI₃ / Photoreductant or Photoredox catalyst | Chiral additives | Enables Sm(III) to Sm(II) regeneration without Lewis acidic byproducts. nih.gov |
Iron-Catalyzed Reactions
Iron, being an earth-abundant and non-toxic metal, is an attractive candidate for developing sustainable catalytic processes. nih.gov Iron-catalyzed reactions have been successfully applied to a variety of organic transformations, including reductions, cross-couplings, and cyclizations. nih.govbeilstein-journals.org For substrates like this compound, iron catalysts offer effective methods for both synthesis and transformation.
One notable application is the iron-catalyzed synthesis of (E)-β-nitrostyrene derivatives from styrenes. google.com A system using iron tetraarylporphyrin (III), ammonium (B1175870) iodide, and tert-butyl hydroperoxide allows for the one-pot synthesis of various substituted β-nitrostyrenes, including para-substituted variants, with high stereoselectivity for the E-isomer. google.com
Furthermore, iron catalysts are proficient in reductive cyclization reactions. For instance, substituted nitrostyrenes can be converted into indoles using an iron catalyst and a silane (B1218182) reductant. researchgate.net Mechanistic studies on related systems, such as the intramolecular nitroso ene reaction, suggest that these transformations proceed via a nitrosoarene intermediate and exhibit a first-order rate dependence on the catalyst, nitroarene, and silane concentrations. nih.gov These methods are generally tolerant of a wide range of functional groups on the aromatic ring. nih.gov
Table 3: Iron-Catalyzed Reactions Involving Nitrostyrenes and Related Compounds
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Nitrostyrene Synthesis | Iron tetraarylporphyrin (III) / NH₄I / t-BuOOH | Styrene (B11656) derivatives (e.g., p-tert-butylstyrene) | (E)-β-nitrostyrene derivatives. google.com |
| Reductive Cyclization | Iron catalyst / PhSiH₃ | Nitrostyrenes | Indoles. researchgate.net |
| Intramolecular Nitroso Ene Reaction | Fe(OAc)₂ / 4,7-dimethoxyphenanthroline | Nitroarenes with pendant alkenes | N-heterocycles (e.g., tetrahydroquinolines). nih.gov |
| Difunctionalization | FeCl₂ / Grignard reagent | Vinyl cyclopropanes, alkyl bromides | Ring-opened cross-coupled products. beilstein-journals.org |
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. ethz.chrsc.org This approach typically uses a photoactive catalyst, such as a ruthenium or iridium complex, that can initiate single-electron transfer (SET) processes upon irradiation with visible light. ethz.ch
For β-nitrostyrenes, photoredox catalysis opens up unique reaction pathways. For instance, net reductive reactions can be performed where an electron-poor alkene, such as this compound, is reduced in the presence of a stoichiometric reductant like a Hantzsch ester. ethz.ch The excited photocatalyst is reduced by the reductant, and the resulting highly reducing metal species then reduces the alkene. ethz.ch
Moreover, photoredox catalysis can be merged with other catalytic modes, such as organocatalysis, to achieve asymmetric transformations. wikipedia.org For example, the combination of a chiral secondary amine organocatalyst and a photoredox catalyst can facilitate the enantioselective β-arylation of aldehydes, a transformation that proceeds through radical intermediates. wikipedia.org While direct application to this compound as a substrate is less common, the principles can be applied to reactions where it acts as a precursor or product. The development of new organic dyes and gold-based photoredox catalysts continues to expand the scope and efficiency of these reactions, allowing for the activation of previously resistant substrates like aryl chlorides. wikipedia.orgnih.gov
Table 4: Applications of Photoredox Catalysis
| Reaction Type | Catalyst System | Mechanism | Key Features |
|---|---|---|---|
| Net Reduction | [Ru(bpy)₃]²⁺ / BNAH | Reductive Quenching Cycle | Reduction of electron-poor alkenes under mild conditions. ethz.ch |
| [2+2] Cycloaddition | Triphenylpyrylium catalyst | Radical Anion Pathway | Synthesis of cyclobutane (B1203170) rings from two alkene units. wikipedia.org |
| C-C Cross-Coupling | Au(I) complex / DIPEA | Reductive Activation | Couples redox-resistant (hetero)aryl chlorides with N-heterocycles. nih.gov |
| β-Arylation of Aldehydes | Eosin Y / Chiral Imidazolidinone | Organocatalysis/Photoredox Merger | Enantioselective alkylation via enamine radical cations. wikipedia.org |
Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. nsf.gov For reactions involving this compound, functionalized solid supports like silica (B1680970) gel and graphitic carbon nitride have proven to be effective and sustainable catalytic platforms.
Amino-Functionalized Silica Gel
Silica gel functionalized with amino groups (e.g., aminopropyl groups) serves as a robust solid base catalyst. researchgate.net These materials, particularly mesoporous silica like SBA-15, provide a high surface area and a well-defined pore structure, enhancing catalytic activity. researchgate.netrutgers.edu The amino groups on the surface can activate substrates for various base-catalyzed reactions.
For β-nitrostyrenes, amino-functionalized silica is an excellent catalyst for Michael addition reactions. nsf.govrutgers.edu It facilitates the conjugate addition of active methylene (B1212753) compounds (e.g., malononitrile (B47326), acetylacetone) to the electron-deficient double bond of nitrostyrenes. rutgers.edu Studies have shown that catalysts prepared in polar protic solvents like isopropyl alcohol can exhibit enhanced activity. rutgers.edu The short-channeled morphology of some SBA-15 materials has been shown to improve catalytic performance by facilitating faster diffusion and mass transfer of substrates. researchgate.net These solid catalysts are easily recovered by filtration and can be reused multiple times without a significant loss of activity. researchgate.netunito.it
Acidic Graphitic Carbon Nitride
Graphitic carbon nitride (g-C₃N₄) is a metal-free, polymeric semiconductor that has garnered significant attention as a heterogeneous catalyst. rsc.orgrsc.org Its unique electronic structure and nitrogen-rich framework make it suitable for a range of catalytic applications, including photocatalysis and traditional chemical catalysis. rsc.orgresearchgate.net
While pristine g-C₃N₄ possesses intrinsic basic sites due to its nitrogen atoms, it can be modified to create acidic sites, enhancing its catalytic versatility. Acid-treated g-C₃N₄ has been shown to be an effective catalyst for reactions like transesterification for biodiesel production, where surface oxygen-rich functional groups play a crucial role. researchgate.net In the context of this compound, acidic g-C₃N₄ could potentially catalyze hydration, rearrangement, or other acid-catalyzed transformations of the nitrostyrene moiety or its derivatives. Furthermore, g-C₃N₄ is a well-known photocatalyst that can drive oxidative or reductive processes under visible light. For instance, it has been used for the photocatalytic oxidation of polystyrene to aromatic oxygenates, demonstrating its ability to activate C-H and C-C bonds in related structures. This suggests potential for the controlled oxidation or reduction of the side chain and functional groups of this compound.
Mechanistic Elucidation and Computational Investigations of β Nitrostyrene Reactions
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational investigations into the reactivity of β-nitrostyrenes. dntb.gov.uadigitellinc.com It is widely used to model reaction mechanisms, such as Michael additions, cycloadditions, and denitrative cross-couplings, providing a molecular-level understanding of stereoselectivity and reactivity. acs.orgresearchgate.netmdpi.com DFT calculations can capture the subtle noncovalent interactions that often govern the outcome of organocatalyzed reactions. digitellinc.comresearchgate.net For instance, in the enantioselective organocatalyzed addition of a silyl-protected masked acyl cyanide to substituted β-nitrostyrenes, DFT has been employed to model the enantioselection, where energy differences as small as 2.7 kcal/mol can determine over 99% enantiomeric excess. digitellinc.com
A critical application of DFT is the location and characterization of transition state (TS) structures and the calculation of reaction energy profiles. This analysis reveals the energy barriers (activation energies) that control reaction rates and helps to identify the rate-determining step. researchgate.net
In the context of β-nitrostyrene reactions, DFT has been used to:
Analyze Michael Additions: In the Michael addition of aldehydes to trans-β-nitrostyrenes catalyzed by dipeptidic catalysts, DFT calculations identified that intra-catalyst non-covalent interactions induce conformational changes that modify the energy of the transition state in the rate-determining step. researchgate.net
Elucidate Cycloaddition Pathways: For the [3+2] cycloaddition (32CA) of nitrones to β-nitrostyrenes, DFT calculations at the B3LYP/6-311G(d,p) level showed low activation enthalpies of 4.4 kcal/mol for the (Z)-isomer and 5.0 kcal/mol for the (E)-isomer, indicating a facile reaction. rsc.org
Model Complex Reactions: In a theoretical investigation of the electrochemical reaction between β-nitrostyrene and benzaldehyde, DFT (M06-2X/def2-TZVP level) was used to explore five potential routes, identifying the most favorable pathway based on the calculated energy barriers. dntb.gov.ua Similarly, in a nickel-catalyzed Michael reaction, DFT analysis pointed to a turnover- and enantio-determining transition state with an energy of 19.0 kcal/mol. acs.org
These studies underscore the power of DFT to map out the energetic landscape of a reaction, providing a rational basis for observed product distributions and selectivities.
Conceptual DFT (CDFT) provides a framework for quantifying the reactivity of molecules using various descriptors. mdpi.comarxiv.org These indices are crucial for understanding the electrophilic nature of β-nitrostyrenes and predicting their behavior in polar reactions. mdpi.com The key global descriptors include:
Chemical Potential (μ): Indicates the tendency of electron density to escape from a system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. β-nitrostyrenes are classified as strong electrophiles based on their high ω values. mdpi.com
Global Nucleophilicity Index (N): Quantifies the nucleophilic character.
The presence of electron-withdrawing or electron-donating groups on the phenyl ring of β-nitrostyrene significantly influences these indices. mdpi.comchemrxiv.orgresearchgate.net Electron-withdrawing groups increase the global electrophilicity, while electron-donating groups enhance nucleophilicity. mdpi.com
Local reactivity descriptors, such as the Parr functions (P+k for electrophilic attack and P-k for nucleophilic attack), identify the most reactive sites within a molecule. mdpi.commdpi.com For most substituted β-nitrostyrenes, the β-carbon atom is the most electrophilic center, making it the preferred site for nucleophilic attack in reactions like Michael additions. mdpi.comresearchgate.net
Table 1: Conceptual DFT Reactivity Indices for Substituted β-Nitrostyrenes Calculations performed at the ωB97X−D/6-311G(d) level of theory. Values are in electronvolts (eV).
| Compound | Substituent (para) | HOMO | LUMO | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) | Classification |
| β-Nitrostyrene | -H | -7.31 | -3.42 | -5.28 | 4.07 | 3.42 | 2.06 | Strong Electrophile, Moderate Nucleophile |
| 4-Methoxy-β-nitrostyrene | -OCH₃ | --- | --- | --- | --- | --- | --- | Strong Nucleophile, Strong Electrophile |
| 4-Nitro-β-nitrostyrene | -NO₂ | --- | --- | --- | --- | --- | --- | Strong Electrophile, Marginal Nucleophile |
Note: Specific values for substituted derivatives are drawn from comparative studies. mdpi.comchemrxiv.orgresearchgate.net The data illustrates the trend that electron-donating groups (like methoxy) increase nucleophilicity, while electron-withdrawing groups (like nitro) increase electrophilicity.
The Electron Localization Function (ELF) is a topological analysis tool that provides a quantitative measure of electron localization in a molecule, revealing details about chemical bonding and lone pairs. q-chem.comuliege.be In the study of β-nitrostyrene reactions, ELF analysis is used to characterize the electronic structure of the reactants and, more importantly, the transition states. rsc.orgmdpi.com
ELF analysis of β-nitrostyrenes confirms the nature of the double and single bonds within the molecule. mdpi.com For example, it shows two disynaptic basins between the vinyl carbons (Cα and Cβ) with an electron population characteristic of a C=C double bond. mdpi.com Analysis of transition state structures using ELF helps to understand the process of bond formation and breaking. In [3+2] cycloaddition reactions, the similarity between the ELF topological analysis of the reactants and the transition states indicates a one-step mechanism. rsc.org This analysis is a key component of the broader Molecular Electron Density Theory. osi.lv
Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. luisrdomingo.com MEDT has been successfully applied to analyze the reactivity of β-nitrostyrenes in various reactions, particularly pericyclic reactions like [3+2] cycloadditions. rsc.orgosi.lvscilit.com
Key MEDT findings for β-nitrostyrene reactions include:
Reactivity and Selectivity: An MEDT study of the [3+2] cycloaddition between isomeric (Z)- and (E)-β-nitrostyrenes and a nitrone explained the experimentally observed reactivity and selectivity. The analysis of CDFT reactivity indices within the MEDT framework correctly identified the nitrone as the nucleophile and the β-nitrostyrene as the electrophile. rsc.orgresearchgate.net
Mechanism Elucidation: MEDT analyses, which include ELF topology, consistently show that polar cycloadditions involving β-nitrostyrenes proceed through a one-step mechanism. rsc.orgosi.lv
Competitive Reactions: The theory helps to explain the competitiveness between different reaction pathways, rationalizing why certain regioisomers or stereoisomers are formed preferentially. rsc.orgosi.lv
MEDT provides a comprehensive picture of reactivity that aligns well with experimental observations for β-nitrostyrene systems. osi.lvradomir.com.pl
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining the change in reaction rate upon isotopic substitution. gmu.eduwikipedia.org Measuring KIEs can provide definitive evidence for bond breaking or rehybridization at a specific atom in the rate-determining step of a reaction. gmu.eduepfl.ch
While KIE studies are less common than computational ones for β-nitrostyrenes, they provide crucial mechanistic validation. A notable study on the [3+2] cycloaddition of an azide (B81097) with β-nitrostyrene measured ¹³C KIEs at natural abundance. researchgate.net The key findings were:
A significant normal KIE was observed at the vinylic carbons of β-nitrostyrene.
The values were 1.0158 at the α-carbon and 1.0216 at the β-carbon. researchgate.net
These results indicate that significant changes in bonding and hybridization occur at both carbons in the rate-limiting transition state. researchgate.net The larger effect at the β-carbon suggests that bond formation is more advanced at this position in the transition state, supporting an asynchronous mechanism. researchgate.netprinceton.edu Such experimental data is invaluable for benchmarking and validating the transition state structures predicted by DFT calculations.
Reaction Pathway Analysis and Regioselectivity Predictions
A primary goal of computational studies is to predict the most likely reaction pathway and the resulting regioselectivity. For reactions of β-nitrostyrenes, which often have multiple potential sites for attack, this is particularly important. researchgate.net
Computational approaches combine several of the tools discussed above:
Reactant Analysis: CDFT reactivity indices (global and local) are first used to characterize the reactants. For instance, the local electrophilicity (ωk) derived from Parr functions typically identifies the β-carbon of the nitrostyrene (B7858105) as the most electrophilic center. mdpi.commdpi.comnih.gov
Transition State Search: DFT is used to locate all plausible transition states corresponding to different regio- and stereochemical outcomes. dntb.gov.uaworktribe.com
Energy Comparison: The calculated activation energies for each pathway are compared. The pathway with the lowest energy barrier is predicted to be the major one, thus determining the product. acs.orgresearchgate.net
This methodology has been successfully applied to predict the regioselectivity of various reactions:
[3+2] Cycloadditions: In reactions between nitrones and β-nitrostyrenes, analysis of the local electrophilicity of the β-nitrostyrene and the local nucleophilicity of the nitrone correctly predicts that the reaction proceeds via the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the styrene (B11656). rsc.orgosi.lv This leads to the formation of a specific regioisomer.
Diels-Alder Reactions: For reactions with asymmetrically substituted dienes, the more nucleophilic carbon of the diene is predicted to bond with the more electrophilic β-carbon of the nitrostyrene. mdpi.com
Denitrative Cross-Coupling: Mechanistic pathways for these reactions, which can proceed via radical or ionic intermediates, are analyzed to understand how different reagents lead to specific products. mdpi.com
The combination of DFT, MEDT, and reactivity descriptor analysis provides a robust and predictive framework for understanding the complex reactivity of β-nitrostyrenes. mdpi.comosi.lv
Theoretical Insights into Enantioselectivity
The origin of enantioselectivity in asymmetric reactions involving β-nitrostyrene derivatives, including 4-isopropyl-β-nitrostyrene, is a complex phenomenon governed by subtle non-covalent interactions in the transition state. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these reactions and rationalizing the stereochemical outcomes observed experimentally. mdpi.comnih.govnih.gov These theoretical studies provide detailed models of the crucial transition states, allowing for an analysis of the energies and geometries that dictate which enantiomer is formed preferentially.
The core principle behind computational investigation of enantioselectivity lies in the comparison of diastereomeric transition states. For a nucleophilic attack on the β-carbon of a nitrostyrene, two main pathways exist, corresponding to the attack on the Re or Si face of the double bond. These pathways lead to the (R)- or (S)-enantiomer of the product, respectively. According to transition state theory, the enantiomeric ratio of the product is determined by the difference in the Gibbs free energy (ΔΔG‡) between the two lowest-energy transition states leading to the enantiomers. worktribe.com
Transition State Analysis in Organocatalysis
In organocatalyzed reactions, such as the Michael addition, bifunctional catalysts like thioureas, squaramides, or prolinamides are often employed. mdpi.comrsc.orgtudublin.ie These catalysts utilize hydrogen bonding to simultaneously activate the nitrostyrene electrophile and orient the nucleophile for a stereoselective attack.
DFT calculations have been extensively used to model these interactions. For instance, in the Michael addition of aldehydes to nitroalkenes catalyzed by prolinol silyl (B83357) ethers, computational models have explored the formation of various intermediates, including cyclobutanes. acs.org The calculations predict that the protonation of the resulting adduct enamines can be highly stereoselective, leading to the predominantly observed syn adducts. acs.org
In a study involving a bifunctional B,N-based homoboroproline catalyst for the Michael addition of acetone (B3395972) to β-nitrostyrene, DFT calculations at the M06-2X/6-31G(d,p) level were employed to understand the moderate to good asymmetric induction. worktribe.com The calculations considered four possible transition states arising from the syn or anti orientation of the enamine intermediate and the Re or Si face attack on the nitroalkene. worktribe.com The results indicated that the interaction between the boron atom of the catalyst and an oxygen atom of the nitro group within a 10-membered ring transition state is a key factor for stereocontrol. worktribe.com The calculated relative stabilities of the transition states explained the preferential formation of the observed enantiomer. worktribe.com
Table 1: Calculated Relative Stabilities of Transition States for the Michael Addition of Acetone to β-Nitrostyrene Catalyzed by (R)-Homoboroproline worktribe.com
| Transition State | Relative Gibbs Free Energy (ΔΔG‡) in kcal/mol | Predicted Product Face |
| Si-anti | 0.00 | Si |
| Si-syn | +0.67 | Si |
| Re-anti | +1.48 | Re |
| Re-syn | +2.05 | Re |
This table is generated based on data from a computational study on the reaction between β-nitrostyrene and acetone, catalyzed by homoboroproline. The calculations show that the transition states leading to the Si-face attack are energetically favored. worktribe.com
Similarly, DFT studies on the Michael addition of cyclohexanone (B45756) to nitroolefins catalyzed by a dual H-bond donor identified the carbon-carbon bond formation as the rate-determining step. mdpi.com The calculations, using the M06-2X functional, predicted an enantiomeric excess (ee) of 88%, which was in close agreement with the experimental value of 84–92% ee. mdpi.com This correlation underscores the predictive power of these theoretical models.
Transition State Analysis in Metal Catalysis
Theoretical insights are equally valuable in understanding enantioselective metal-catalyzed reactions. In the Friedel-Crafts alkylation of indoles with nitrostyrenes catalyzed by chiral-at-metal rhodium(III) complexes, a combination of NMR studies and DFT calculations provided a detailed mechanistic pathway. csic.es The study proposed that the reaction proceeds through the coordination of the nitrostyrene to the rhodium center, which activates it for nucleophilic attack by the indole (B1671886). csic.es The calculations helped to explain the origin of the measured enantiomeric ratio by modeling the diastereoselective formation of aci-nitro intermediates. csic.es
In a related system, the enantioselective 1,4-addition of arylboronic acids to nitroalkenes was catalyzed by a rhodium complex with a chiral diene ligand. rsc.org DFT calculations could be used to model the transition state, where non-covalent interactions between the substrate and the amide moiety of the chiral ligand are crucial for achieving high enantioselectivity (up to 90% ee). rsc.org
The substituent on the phenyl ring of the β-nitrostyrene can have a significant electronic and steric effect, influencing the enantiocontrol. worktribe.com For instance, in one study, an ortho-trifluoromethyl substituent on the nitrostyrene led to a notable increase in enantiomeric excess compared to the unsubstituted phenyl system, an effect that can be rationalized through transition state modeling of steric and electronic interactions. worktribe.com While specific computational studies focusing solely on the 4-isopropyl substituent are less common in the literature, the principles derived from studies on other substituted β-nitrostyrenes are directly applicable. The steric bulk and electron-donating nature of the isopropyl group would be expected to influence the geometry and energy of the transition states, thereby affecting the enantioselectivity of the reaction.
Molecular Recognition and Mechanistic Basis of Interactions Excluding Clinical Outcomes and Safety Profiles
In Vitro Cellular and Molecular Target Engagement Studies
In vitro investigations provide foundational knowledge about how 4-Isopropyl-beta-nitrostyrene interacts with specific cellular components, such as enzymes and receptors, and the consequent modulation of signaling pathways.
β-nitrostyrene derivatives are recognized as inhibitors of various enzymes, with Protein Tyrosine Phosphatase 1B (PTP1B) being a notable target. PTP1B is a key negative regulator in the insulin (B600854) signaling pathway. juniperpublishers.com The inhibition mechanism for nitrostyrenes typically involves a two-step process. First, the inhibitor binds to the enzyme's active site, often forming hydrogen bonds. ossila.com For instance, studies on related compounds show the nitro group forming hydrogen bonds with key amino acid residues like Arginine-221 in the PTP1B active site. mdpi.com Following initial binding, a covalent bond is formed via a Michael addition reaction, where a nucleophilic residue in the enzyme, such as the thiol group of a cysteine (like Cys215 in the PTP1B active site), attacks the electrophilic β-carbon of the nitrostyrene (B7858105). ossila.complos.org This covalent modification leads to the inhibition of the enzyme. ossila.com
Other research has explored substituted aryl-2-nitrovinyl derivatives as inhibitors of the proteasome, a multi-catalytic proteinase complex. brieflands.com In these studies, the α,β-unsaturated nitro moiety acts as the pharmacophore, or "Michael acceptor," essential for the inhibitory activity. brieflands.com The specific substituents on the aryl ring and the alpha-carbon significantly influence the potency of this inhibition. brieflands.com
The electrophilic nature of nitroalkenes enables them to modulate cellular signaling pathways, primarily through covalent modification of key regulatory proteins. Nitro-fatty acids, which share the reactive nitroalkene moiety, are known to inhibit NF-κB-mediated signaling, a central pathway in inflammatory responses. researchgate.net This occurs through the modification of susceptible nucleophilic amino acids on proteins within the pathway. researchgate.net
Furthermore, some β-nitrostyrene derivatives have been investigated for their role in modulating the NLRP3 inflammasome, a critical component of the innate immune system involved in inflammatory responses. preprints.org The activation of the NLRP3 inflammasome is a multi-step process involving priming and activation signals that lead to the production of inflammatory cytokines. preprints.org The ability of small molecules to interfere with this process highlights a potential mechanism of action for nitrostyrene compounds. The binding is often non-specific to a single receptor but rather a broader interaction with signaling components that possess reactive nucleophiles.
Exploration of Enzyme Inhibition Mechanisms (e.g., PTP1B)
Structure-Activity Relationship (SAR) Elucidation in In Vitro Models
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activity. These studies systematically vary parts of the molecule to determine which chemical features are critical for molecular interactions.
The substituent on the phenyl ring of a β-nitrostyrene derivative plays a pivotal role in determining its reactivity and interaction with biological targets. The nature of this substituent—whether it is electron-donating or electron-withdrawing—alters the electronic properties of the entire molecule. nih.gov The isopropyl group at the 4-position of the phenyl ring is considered a weak electron-donating group.
In a study comparing various substituted aryl-2-nitrovinyl derivatives as proteasome inhibitors, the electronic properties and steric hindrance of the substituents were found to directly affect the interaction with the enzyme's active site. brieflands.com While that particular study found that derivatives with a CH2OH group on the α-carbon and a methoxy (B1213986) group on the phenyl ring were most potent, it also synthesized and characterized an isopropyl-containing analogue. brieflands.com Generally, electron-donating groups can slightly decrease the electrophilicity of the β-carbon compared to electron-withdrawing groups, which can modulate the rate of Michael addition reactions. chemrxiv.org
Conversely, studies on β-nitrostyrene derivatives as inhibitors of SARS-CoV-2 3CL protease showed that a strong electron-withdrawing group like a nitro group at the 4-position resulted in the highest inhibitory activity, while other substituents led to lower activity. nih.gov This highlights that the optimal substituent is highly dependent on the specific topology and chemical environment of the target protein's binding site.
| Compound | Substituent at α-carbon | Substituent at phenyl ring (para-position) | IC₅₀ (μM) |
|---|---|---|---|
| 2a | -CH₂OH | -Cl | 1.10 |
| 2c | -CH₂OH | -CH₃ | 1.58 |
| 2d | -CH₂OH | -OCH₃ | 0.71 |
| 1e | -H | -N(CH₃)₂ | > 50 |
This table illustrates how different substituents on the β-nitrostyrene scaffold influence inhibitory potency against a specific enzyme target. Data is sourced from a study on proteasome inhibitors, demonstrating the principle of substituent effects. brieflands.com
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a small molecule and a biological target. For β-nitrostyrenes, the most significant stereochemical feature is the geometry around the carbon-carbon double bond, leading to E (trans) and Z (cis) isomers. The trans isomer, where the phenyl ring and the nitro group are on opposite sides of the double bond, is generally more stable and is the form predominantly used in synthetic and biological studies. ru.nl
The spatial arrangement of the molecule dictated by its stereochemistry is fundamental for its ability to fit into the binding pocket of an enzyme or receptor. ethernet.edu.et The precise orientation of the aryl ring and the nitroalkene moiety determines the potential for key interactions, such as π-π stacking with aromatic residues or hydrogen bonding. While specific studies detailing the stereochemical influence on the activity of this compound are not prevalent, research on related organocatalytic reactions demonstrates that the stereochemistry of the catalyst can selectively produce one enantiomer of the product over another, underscoring the importance of 3D structure in molecular recognition. grafiati.com The reaction of indole (B1671886) with trans-β-nitrostyrene, for instance, can be catalyzed to produce a chiral product, with the stereochemical outcome dependent on the catalyst used. rsc.org
Impact of Substituent Effects on Molecular Interactions
Computational Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations provide powerful tools to visualize and predict the interactions between a ligand like this compound and its protein target at an atomic level.
Molecular docking studies on various β-nitrostyrene derivatives have successfully predicted their binding modes within enzyme active sites. nih.gov A common finding is the critical role of the nitro group and the aryl ring. For example, in docking studies with SARS-CoV-2 3CL protease, the nitro group of β-nitrostyrene derivatives was shown to form crucial hydrogen bonds with the backbone of receptor residues like GLY-143, while the aryl ring engaged in π-π stacking with a histidine residue (HIS-41). nih.gov
Similarly, docking simulations of 3,4-dimethoxy-β-nitrostyrene derivatives with PTP1B revealed that the nitro group forms multiple hydrogen bonds with an arginine residue (Arg221) in the active site. mdpi.com For this compound, a docking simulation would predict that the isopropyl group would likely be accommodated within a hydrophobic pocket of the binding site. The size and shape of this hydrophobic substituent would influence the binding affinity and could be a key determinant of the compound's selectivity for different protein targets. MD simulations can further refine these static docking poses, providing insights into the stability of the ligand-protein complex over time. plos.org
| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| 3,4-dimethoxy-β-nitrostyrene | -7.39 | Arg221, Asp181 | Hydrogen Bond, Hydrophobic |
| 3,4-dimethoxy-β-bromo-β-nitrostyrene | -8.81 | Arg221, Gly216 | Hydrogen Bond |
| 3,4-methylenedioxy-β-nitrostyrene | -7.46 | Arg221, Asp181 | Hydrogen Bond, Hydrophobic |
This table summarizes computational docking data for several β-nitrostyrene analogues against the PTP1B enzyme, illustrating the predicted binding energies and key molecular interactions that stabilize the enzyme-inhibitor complex. mdpi.com
Prediction of Binding Modes and Interaction Sites
Computational and experimental studies on β-nitrostyrene and its derivatives have identified specific binding modes and interaction sites across various protein targets. These studies highlight a common mechanism involving both covalent and non-covalent interactions.
Recent chemoproteomics research has identified β-nitrostyrene as a novel "warhead" that covalently targets cysteine residues in proteins. nih.gov This reactivity allows for the discovery of new ligandable sites within the proteome. Specific examples include the covalent modification of Cys96 of Staphylococcal nuclease and tudor domain containing 1 (SND1) and Cys110 of Prostaglandin E synthase 2 (PTGES2). nih.gov Furthermore, when the β-nitrostyrene warhead was incorporated into a known inhibitor scaffold, it was shown to engage a novel E3 ligase, tripartite motif-containing 28 (TRIM28), at a specific Cys232 residue, facilitating targeted protein degradation. nih.gov
Molecular docking simulations have further elucidated the binding modes of β-nitrostyrene derivatives with various enzymes. In a study involving potential inhibitors for SARS-CoV-2 3CL protease, β-nitrostyrene derivatives were predicted to bind within the active site, which features a CYS145-HIS41 catalytic dyad. nih.gov The primary interactions contributing to binding affinity were identified as hydrogen bonds between the nitro group of the ligand and the backbone of residue GLY-143, along with π-π stacking between the ligand's aryl ring and the imidazole (B134444) ring of HIS-41. nih.govnih.govresearchgate.net
Another study focused on Protein Tyrosine Phosphatase 1B (PTP1B) showed that β-nitrostyrene derivatives could act as potential inhibitors by interacting with key active site residues. mdpi.com For instance, a derivative formed four hydrogen bonds between its nitro group and the Arg221 residue, and another hydrogen bond with Gly216. mdpi.com These interactions are crucial for occupying the binding pocket and inhibiting enzyme function. Similarly, nitrostyrene derivatives have been shown to bind to Retinoid X receptor alpha (RXRα), requiring both the nitro group and the Cys432 residue of the receptor for a unique binding mechanism. nih.gov
The following table summarizes key protein targets for β-nitrostyyrene derivatives and the interacting residues identified through experimental and computational methods.
| Protein Target | Interacting Residue(s) | Type of Interaction | Reference |
| SND1 | Cys96 | Covalent | nih.gov |
| PTGES2 | Cys110 | Covalent | nih.gov |
| TRIM28 | Cys232 | Covalent | nih.gov |
| SARS-CoV-2 3CLpro | GLY-143, HIS-41 | Hydrogen Bond, π-π Stacking | nih.gov |
| PTP1B | Arg221, Gly216 | Hydrogen Bond | mdpi.com |
| RXRα | Cys432 | Covalent/Binding Requirement | nih.gov |
Ligand-Target Complementarity Analysis
The effectiveness of this compound and related compounds in binding to their targets is a function of electronic, steric, and hydrophobic complementarity.
Electronic Complementarity: The core of the β-nitrostyrene scaffold's reactivity is its electronic profile. The vinyl group, conjugated with the nitro group, creates a highly polarized system. Quantum-chemical studies have shown that the oxygen atoms of the nitro group possess a strong negative charge, while the β-carbon of the vinyl group is electrophilic. mdpi.com This makes the molecule an excellent Michael acceptor, readily reacting with soft nucleophiles like the thiol group of cysteine. nih.govresearchgate.net The nitro group also serves as a potent hydrogen bond acceptor, an interaction repeatedly observed in docking studies with targets like SARS-CoV-2 3CLpro and PTP1B. nih.govmdpi.com
Steric and Hydrophobic Complementarity: The substitution pattern on the aryl ring significantly influences binding affinity. The 4-isopropyl group on this compound introduces both steric bulk and hydrophobicity. Studies on various substituted aryl-2-nitrovinyl derivatives as proteasome inhibitors have shown that both electronic properties and steric hindrance affect the interaction with the enzyme's active site. nih.gov The bulky isopropyl group can either enhance binding by fitting into a corresponding hydrophobic pocket in the receptor or cause steric clashes that reduce affinity, depending on the specific topology of the binding site. In the context of PTP1B inhibition, for example, modifications to the nitrovinyl chain, such as the addition of a β-methyl group, were found to alter the inhibitory effect, indicating the importance of steric factors. mdpi.comresearchgate.net Similarly, in the Michael addition of β-diketones to β-nitrostyrene, the size of substituents had a significant effect on reaction yield, underscoring the role of sterics. semanticscholar.org The introduction of an electron-donating substituent was also noted to be favorable for the activities of certain 2-oxo-1,2-dihydroquinoline derivatives, a structural class that can be synthesized from β-nitrostyrenes. researchgate.net
Analytical Characterization Methodologies Employed in β Nitrostyrene Research
Spectroscopic Techniques for Structure Elucidation and Reaction Monitoring
Spectroscopy is fundamental to the characterization of 4-isopropyl-β-nitrostyrene, leveraging the interaction of electromagnetic radiation with the molecule to reveal structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically hydrogen (¹H NMR) and carbon-13 (¹³C NMR), a detailed molecular map can be constructed. For 4-isopropyl-β-nitrostyrene, NMR is used to confirm the presence and connectivity of the isopropyl group, the p-substituted benzene (B151609) ring, and the vinylic protons of the nitrostyrene (B7858105) moiety. mdpi.com
¹H NMR: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom.
Vinylic Protons: The two protons on the carbon-carbon double bond (Cα=Cβ) are expected to appear as doublets in the downfield region (typically δ 7.0-8.5 ppm) due to their proximity to the electron-withdrawing nitro group and the aromatic ring. Their coupling constant (J value) is characteristic of a trans configuration. chemicalbook.com
Aromatic Protons: The benzene ring is para-substituted, leading to an AA'BB' splitting pattern. This typically manifests as two doublets in the aromatic region (δ 7.0-7.5 ppm).
Isopropyl Group Protons: This group gives rise to two distinct signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.
Alkene Carbons: The carbons of the vinyl group (Cα and Cβ) are expected in the δ 120-140 ppm range.
Aromatic Carbons: The p-substituted ring will show four distinct signals for its six carbon atoms.
Isopropyl Carbons: The methine and methyl carbons of the isopropyl group will have characteristic shifts in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Isopropyl-β-nitrostyrene Predicted values are based on the analysis of similar substituted β-nitrostyrene compounds.
| Atom | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic Protons | ¹H | 7.5 - 8.2 | Doublet |
| Aromatic Protons | ¹H | 7.2 - 7.5 | Multiplet (two doublets) |
| Isopropyl Methine (-CH) | ¹H | 2.9 - 3.1 | Septet |
| Isopropyl Methyl (-CH₃) | ¹H | 1.2 - 1.3 | Doublet |
| Vinylic Carbons | ¹³C | 130 - 140 | - |
| Aromatic Carbons | ¹³C | 125 - 155 | - |
| Isopropyl Methine (CH) | ¹³C | ~34 | - |
| Isopropyl Methyl (CH₃) | ¹³C | ~23 | - |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for 4-isopropyl-β-nitrostyrene is C₁₁H₁₃NO₂, giving it a calculated molecular weight of 191.23 g/mol . chemblink.comfishersci.fi
In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z ≈ 191. In techniques like electrospray ionization (ESI-MS), the protonated molecule ([M+H]⁺) at m/z ≈ 192 is often detected. beilstein-journals.org Common fragmentation pathways for this molecule would include the loss of the nitro group (-NO₂) and cleavage of the isopropyl group.
Table 2: Predicted Mass Spectrometry Fragments for 4-Isopropyl-β-nitrostyrene
| Fragment Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₁₁H₁₄NO₂]⁺ | 192 | Protonated Molecular Ion |
| [M]⁺ | [C₁₁H₁₃NO₂]⁺ | 191 | Molecular Ion |
| [M-NO₂]⁺ | [C₁₁H₁₃]⁺ | 145 | Loss of nitro group |
| [M-C₃H₇]⁺ | [C₈H₆NO₂]⁺ | 148 | Loss of isopropyl group |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb light at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. mdpi.com The IR spectrum of 4-isopropyl-β-nitrostyrene is dominated by features of the conjugated nitroalkene and the substituted aromatic ring. researchgate.net
Key expected absorption bands include:
N-O Asymmetric & Symmetric Stretching: The nitro group (NO₂) exhibits two strong and characteristic bands. For a conjugated system, these are typically found around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
C=C Stretching: The alkene double bond, being conjugated to both the aromatic ring and the nitro group, will show a stretching vibration in the 1620-1650 cm⁻¹ region.
Aromatic C-H and C=C: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.
C-H Bending: Out-of-plane bending of the aromatic C-H bonds for a p-substituted ring gives a strong band around 800-850 cm⁻¹. The isopropyl group will also show characteristic C-H bending vibrations.
Table 3: Characteristic Infrared Absorption Bands for 4-Isopropyl-β-nitrostyrene
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 | Strong |
| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |
| Alkene (C=C) | Stretch | 1620 - 1650 | Medium |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Weak |
| Aromatic C-H | Stretch | >3000 | Variable |
| Aromatic C-H | Out-of-plane Bend | 800 - 850 | Strong |
| Alkyl C-H | Stretch | 2850 - 2970 | Medium |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of synthesized 4-isopropyl-β-nitrostyrene and for monitoring the progress of reactions that produce it.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is well-suited for the analysis of volatile and thermally stable compounds like β-nitrostyrene derivatives. In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column (e.g., a non-polar HP-5MS column) before entering the mass spectrometer, which confirms its identity by providing a mass spectrum of the eluting component. restek.com GC-MS is particularly valuable for identifying and quantifying impurities in a sample, for example, in the profiling of amphetamine synthesis routes where nitrostyrenes are precursors. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For β-nitrostyrenes, which possess a strong UV chromophore due to the conjugated system, reverse-phase HPLC with UV detection is a common method for purity analysis. beilstein-journals.orggoogle.com
A typical setup would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is a non-polar stationary phase.
Mobile Phase: A polar solvent mixture, often consisting of acetonitrile (B52724) and water. The ratio can be adjusted to optimize the separation. beilstein-journals.org
Detection: A UV detector set to a wavelength where the compound exhibits maximum absorbance (e.g., ~310-320 nm for nitrostyrenes) to ensure high sensitivity. researchgate.net
HPLC is used to determine the percentage purity of a sample by measuring the relative area of the peak corresponding to 4-isopropyl-β-nitrostyrene against the areas of any impurity peaks.
Other Advanced Analytical Techniques
In addition to the foundational spectroscopic methods, a suite of other advanced analytical techniques is employed in the comprehensive characterization of β-nitrostyrenes, including 4-isopropyl-β-nitrostyrene. These methods provide deeper insights into the molecular structure, reactivity, and electronic properties of these compounds. This section will detail the application of X-ray crystallography, mass spectrometry, and computational studies in the research of β-nitrostyrenes.
X-ray Crystallography
X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For β-nitrostyrene derivatives, this method is crucial for confirming stereochemistry, understanding intermolecular interactions in the solid state, and correlating molecular conformation with observed chemical and biological activities.
While a specific crystal structure for 4-isopropyl-β-nitrostyrene is not prominently available in the literature, numerous studies on closely related substituted β-nitrostyrenes demonstrate the power of this technique. For instance, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene was determined to confirm its geometry and structural parameters. semanticscholar.org The compound was found to crystallize in the orthorhombic system with the space group Pbca. semanticscholar.org Such analyses provide precise data on bond lengths, bond angles, and torsion angles, which are invaluable for understanding the molecule's electronic and steric properties.
In another example, the crystal structures of 4-dimethylamino-β-nitrostyrene (DANS) and 4-dimethylamino-β-ethyl-β-nitrostyrene (DAENS) were solved at 100 K. iucr.org The DANS molecule was found to be nearly planar, indicating significant electronic conjugation, a feature that enhances its dipole moment. iucr.org In contrast, the ethyl substituent in DAENS forces the nitropropene group out of the plane of the benzene ring. iucr.org This kind of detailed structural information, obtainable only through X-ray diffraction, is critical for structure-activity relationship (SAR) studies. The data obtained from such analyses are typically presented in detailed crystallographic information files (CIFs) and summarized in tables.
Table 1: Illustrative Crystallographic Data for a Substituted β-Nitrostyrene Derivative (Note: This table is a representative example based on published data for related compounds and illustrates the type of information obtained from X-ray crystallography.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5296 |
| b (Å) | 7.5013 |
| c (Å) | 19.7187 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1705.9 |
| Z | 8 |
This illustrative data is based on the crystallographic analysis of (Z)-1-bromo-1-nitro-2-phenylethene. semanticscholar.org
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of β-nitrostyrene research, it is indispensable for determining molecular weights and elucidating the structures of novel compounds and reaction products. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing the products of reactions involving β-nitrostyrenes. mdpi.com
In studies involving the synthesis of β-nitrostyrene derivatives, ESI-MS is often used to monitor the progress of reactions and to characterize the resulting products. mdpi.com For example, in the investigation of the Michael addition of diethyl malonate to β-nitrostyrene, ESI-MS was used to identify the intermediates and final products in the reaction mixture. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of elemental compositions, further confirming the identity of synthesized compounds.
The fragmentation patterns observed in mass spectra provide valuable structural information. While a detailed fragmentation study specifically for 4-isopropyl-β-nitrostyrene is not widely published, the general fragmentation of nitroarenes has been studied. acs.org The fragmentation of β-nitrostyrenes is influenced by the substituents on the aromatic ring and the nitroalkene moiety.
Computational Studies
Computational chemistry, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for investigating the properties and reactivity of β-nitrostyrenes. These theoretical methods allow for the calculation of molecular geometries, electronic structures, and reaction mechanisms, providing insights that can be difficult to obtain through experimental means alone.
DFT calculations are frequently employed to understand the reactivity and selectivity of β-nitrostyrenes in various chemical transformations. For example, computational studies have been used to analyze the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes, helping to predict reaction pathways and activation enthalpies. beilstein-journals.org In another study, Molecular Electron Density Theory (MEDT) was used to investigate the mechanism and stereoselectivity of [3+2] cycloaddition reactions involving nitrones and β-nitrostyrene analogues. bohrium.com
These computational approaches can also predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. The electronic effects of substituents on the aromatic ring of β-nitrostyrenes, such as the isopropyl group in 4-isopropyl-β-nitrostyrene, can be modeled to understand their influence on the compound's reactivity and biological activity. For instance, a conformational analysis of a series of β-nitrostyrene derivatives was performed using theoretical methods to gather structural information relevant to their physicochemical properties and antimicrobial activity. researchgate.net
Future Research Directions and Emerging Trends in β Nitrostyrene Chemistry
Development of Novel and Sustainable Synthetic Routes
The classic synthesis of β-nitrostyrenes, including the 4-isopropyl derivative, involves the Henry (nitro-aldol) reaction between an aromatic aldehyde (e.g., 4-isopropylbenzaldehyde) and a nitroalkane (e.g., nitromethane). While effective, this method often requires harsh conditions. Future research is intensely focused on developing greener, more sustainable synthetic protocols.
Emerging trends include:
Solvent-Free and Catalyst-Free Conditions: Research is exploring mechanochemical methods, such as ball milling, to conduct the Henry reaction. acs.org This approach minimizes solvent waste and can lead to high yields under ambient conditions.
Heterogeneous Catalysis: The use of solid acid catalysts, such as silica (B1680970) (SiO2), montmorillonite (B579905) K-10 clay, and metal-organic frameworks (MOFs), is gaining traction. nih.gov These catalysts are easily separable from the reaction mixture, allowing for simple workup and catalyst recycling, which aligns with the principles of green chemistry. nih.gov
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields compared to conventional heating.
A comparison of a traditional versus a sustainable approach for synthesizing a substituted β-nitrostyrene is outlined below.
| Feature | Traditional Method (Base-Catalyzed) | Sustainable Method (Solid Acid Catalyst) |
| Catalyst | Homogeneous base (e.g., NaOH, amine) | Heterogeneous solid acid (e.g., K-10 clay) nih.gov |
| Solvent | Often requires organic solvents (e.g., methanol, ethanol) | Can be performed under solvent-free conditions nih.gov |
| Workup | Requires neutralization and extraction | Simple filtration to remove catalyst nih.gov |
| Recyclability | Catalyst is consumed or difficult to recover | Catalyst can be recovered and reused nih.gov |
| Energy | Often requires prolonged heating | Can be accelerated by microwave irradiation nih.gov |
Exploration of Unprecedented Reactivity Patterns
While β-nitrostyrenes are well-known Michael acceptors, current research is unveiling novel modes of reactivity beyond conjugate additions. A significant emerging area is the use of β-nitrostyrenes in denitrative cross-coupling reactions, where the nitro group acts as a leaving group. mdpi.com This allows for the formal substitution of the nitro group with various alkyl or aryl fragments, opening up new pathways to synthesize complex styrene (B11656) derivatives. mdpi.com
Examples of unprecedented reactivity include:
Denitrative Alkylation: Trialkylgallium reagents have been shown to react with β-nitrostyrenes to replace the nitro group with an alkyl group, proceeding through a proposed radical addition-elimination mechanism. mdpi.com
Radical-Mediated Couplings: Reactions involving Hantzsch esters or cycloalkanes, initiated by radical initiators like AIBN or benzoyl peroxide, can achieve the substitution of the nitro group. mdpi.com
Cycloaddition Reactions: β-nitrostyrenes are being explored as partners in various cycloaddition reactions, such as [3+2] and thio[3+2] cyclizations, to construct complex heterocyclic frameworks. growingscience.commdpi.com
These discoveries transform β-nitrostyrenes from simple synthetic intermediates into versatile platforms for C-C bond formation, greatly expanding their synthetic utility. mdpi.comsioc-journal.cn
Design of Advanced Catalytic Systems for Enhanced Selectivity
A major thrust in β-nitrostyrene chemistry is the development of advanced catalytic systems to control the stereochemical outcome of reactions. The focus is on asymmetric catalysis to produce enantiomerically pure compounds, which are crucial for many applications. This is particularly relevant for reactions involving 4-isopropyl-beta-nitrostyrene, where the creation of chiral centers is often a key objective.
Key areas of development include:
Organocatalysis: Chiral amines, prolinamides, dipeptides, thioureas, and squaramides have emerged as powerful organocatalysts for the asymmetric Michael addition of aldehydes, ketones, and other nucleophiles to β-nitrostyrenes. nih.govresearchgate.netmdpi.com These catalysts often operate through the formation of enamine or iminium ion intermediates, with hydrogen bonding interactions directing the stereochemical outcome. nih.gov
Metal Catalysis: Chiral complexes of metals like nickel, copper, and zinc are used to catalyze highly enantioselective reactions, including Friedel-Crafts alkylations and Michael additions. nih.govacs.org These systems can offer high yields and excellent enantioselectivities (up to 99% ee). nih.govmdpi.com
Heterogenized Chiral Catalysts: To improve reusability, chiral catalysts are being immobilized on solid supports like graphene oxide or polymers. mdpi.com These systems combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysis.
| Catalyst Type | Reaction Example | Substrates | Selectivity Achieved | Reference |
| Chiral Dipeptide | Michael Addition | Isobutyraldehyde (B47883) + trans-β-nitrostyrene | High enantiomeric purity | mdpi.com |
| Pyrrolidine-based Thiourea (B124793) | Michael Addition | Acetophenone + β-nitrostyrene | Good yields and enantioselectivity | nih.gov |
| Ni(II)-Diamine Complex | Michael Addition | Dimethyl malonate + β-nitrostyrene | 95% yield, 90% ee | acs.org |
| Cu(OTf)₂/Chiral Ligand | Friedel-Crafts Alkylation | Indole (B1671886) + β-nitrostyrene | Up to 92% ee | nih.gov |
Application as Versatile Chemical Probes in Mechanistic Biology (Excluding Clinical)
The electrophilic nature of the β-carbon in β-nitrostyrenes makes them excellent Michael acceptors for biological nucleophiles like the thiol group of cysteine residues in proteins. This reactivity is being harnessed to develop chemical probes for studying biological processes at the molecular level, distinct from any clinical or therapeutic goal.
For instance, a derivative, 3,4-methylenedioxy-β-nitrostyrene (MNS), has been identified as a specific inhibitor of the NLRP3 inflammasome. nih.gov Mechanistic studies revealed that MNS directly targets the NLRP3 protein, likely through covalent modification of cysteine residues, thereby blocking its assembly and activation. nih.gov This makes MNS a valuable tool for dissecting the intricate signaling pathways of the innate immune system. The nitrovinyl group was found to be essential for this inhibitory activity. nih.gov
Such compounds, including this compound, can be designed as probes to:
Identify Protein Targets: By attaching a reporter tag (like biotin (B1667282) or a fluorophore), these molecules can be used in activity-based protein profiling (ABPP) to identify new protein targets and study their functions.
Study Enzyme Mechanisms: They can serve as covalent inhibitors to study the role of specific amino acid residues in enzyme catalysis. For example, they have been used to investigate protein tyrosine phosphatases. ossila.com
Elucidate Signaling Pathways: By selectively inhibiting a specific protein, these probes help to clarify its role within a complex cellular signaling cascade. plos.org
Integration with Flow Chemistry and Automated Synthesis
The synthesis and modification of β-nitrostyrenes are increasingly being adapted to continuous-flow systems. nih.govacs.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and straightforward scalability. researchgate.net These benefits are particularly relevant for nitration reactions or subsequent modifications which can be exothermic or involve hazardous reagents.
Key developments include:
Multi-step Synthesis: Researchers have successfully telescoped multiple reaction steps into a single continuous-flow sequence. For example, the synthesis of a β-nitrostyrene from an aldehyde and nitromethane (B149229) can be directly followed by a stereoselective Michael addition and a reduction step, all in-line, without isolating intermediates. acs.orgrsc.org
Use of Packed-Bed Reactors: Flow systems frequently incorporate columns packed with solid-supported catalysts or reagents (e.g., polymer-supported amines or chiral catalysts). acs.orgrsc.org This simplifies the process by allowing reagents to be passed through the column, with the product emerging continuously, while the catalyst remains contained.
Automated Optimization: Flow chemistry platforms can be integrated with automated software and in-line analytical tools (like NMR or IR spectroscopy) to rapidly screen reaction conditions and optimize yield and selectivity. cam.ac.uk
This integration of flow chemistry is paving the way for more efficient, safer, and automated manufacturing of β-nitrostyrene derivatives for academic and research purposes. researchgate.net
Advanced Computational Predictions for Rational Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of β-nitrostyrenes. growingscience.com Methods like Density Functional Theory (DFT) are used to model reaction mechanisms, predict reactivity, and explain the origins of stereoselectivity in catalytic reactions. acs.org
Computational approaches are being applied to:
Elucidate Reaction Mechanisms: DFT calculations can map out the energy landscape of a reaction, identifying the structures of transition states and intermediates. This insight helps explain why a particular product or stereoisomer is formed. For example, computational studies on Ni-catalyzed Michael additions have rationalized the switch in facial selectivity based on the nucleophile used. acs.orgacs.org
Predict Reactivity: The reactivity of different substituted β-nitrostyrenes can be predicted by calculating electronic properties and reaction energy barriers. Studies have used Hammett constants in conjunction with kinetic data to correlate the electronic nature of substituents with reaction rates. mdpi.com
Rational Catalyst Design: By understanding the non-covalent interactions (e.g., hydrogen bonding) between a catalyst and a substrate in the transition state, researchers can rationally design more efficient and selective catalysts. acs.org Computational models help to pre-screen potential catalyst structures before undertaking laborious experimental synthesis.
| Computational Method | Application | Finding/Prediction | Reference |
| Density Functional Theory (DFT) | Asymmetric Michael Addition | Elucidated the transition state geometry to explain enantioselectivity. | nih.govacs.org |
| DFT | Ni-Catalyzed Michael Reaction | Explained facial selectivity switching by identifying different preferred transition states for different nucleophiles. | acs.org |
| Molecular Electron Density Theory (MEDT) | [3+2] Cycloaddition Reactions | Analyzed the global and local reactivity of β-nitrostyrene with nitrile imines. | growingscience.com |
| Semiempirical (AM1) | Organocatalyzed Michael Addition | Provided a theoretical rationale for the observed stereochemical behavior of the catalyst. | unimi.it |
Development of β-Nitrostyrene-Based Materials for Academic Applications
While less common than their styrene counterparts, β-nitrostyrenes are being explored as monomers for the synthesis of novel functional polymers. The presence of both a polymerizable double bond and a versatile nitro group makes them attractive building blocks for advanced materials with potential academic applications.
Research in this area is focused on:
Anionic Polymerization: β-Nitrostyrene and its derivatives can undergo anionic polymerization initiated by bases like alkoxide ions. researchgate.net Studies have investigated the kinetics of this polymerization and the properties of the resulting polymers. mdpi.com Due to the insolubility of many poly(β-nitrostyrene)s in common organic solvents, specialized characterization techniques are often required. researchgate.net
Functional Polymers: The nitro groups along the polymer backbone are valuable functional handles. They can be chemically modified, for example, by reduction to amino groups. This allows for the creation of functional materials such as:
Novel resins for solid-phase synthesis.
Polymeric supports for catalysts.
Surfaces with tunable properties for studying cell adhesion or protein binding.
Copolymers: Copolymerization of this compound with other monomers could lead to materials with a combination of properties, tailored for specific research applications in materials science.
The exploration of these polymers is still in its early stages, but it represents a promising frontier for creating new materials with unique chemical and physical properties derived from the inherent functionality of the β-nitrostyrene monomer. mdpi.com
Q & A
Q. How can researchers analyze long-term stability and degradation pathways of this compound?
- Methodological Answer:
- Accelerated Aging Studies : Expose samples to heat/light and monitor decomposition via LC-MS.
- Radical Scavengers : Test stability in the presence/absence of antioxidants.
- Environmental Simulations : Replicate storage conditions (pH, humidity) to identify degradation triggers. Report half-life and major degradation products .
Data Contradiction Analysis Framework
- Short-Term vs. Long-Term Effects : For conflicting results (e.g., catalytic efficiency over time), employ longitudinal studies with periodic sampling to distinguish transient vs. persistent trends .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent purity or instrumentation sensitivity.
- Replication Protocols : Standardize synthetic and analytical methods across labs to isolate experimental variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
